2,3-Dibromobutenedioic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-dibromobut-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Br)(\C(=O)O)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023334 | |
| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-38-8, 149230-81-9 | |
| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromobutenedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149230819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-dibromobutenedioic acid as a drinking water disinfection byproduct
This guide serves as an authoritative technical resource on 2,3-dibromobutenedioic acid , an emerging, unregulated disinfection byproduct (DBP) of increasing concern in bromide-rich water matrices.
Mechanisms, Analysis, and Toxicological Implications
Part 1: Executive Technical Synthesis
2,3-dibromobutenedioic acid (often identified in its isomeric forms as dibromofumaric or dibromomaleic acid) represents a specific class of halo-dicarboxylic acid (HDA) DBPs. Unlike the regulated haloacetic acids (HAA5), this molecule retains a dicarboxylic structure, making it highly polar and distinct in its formation kinetics and toxicological mode of action.
Its presence is a direct "red flag" indicator of high-bromide source waters treated with strong oxidants (Ozone, Chlorine Dioxide, or high-dose Chlorination). It forms via the ring-opening and subsequent bromination of phenolic moieties within Natural Organic Matter (NOM).
Key Chemical Data:
| Parameter | Detail |
|---|---|
| IUPAC Name | (E)-2,3-dibromobut-2-enedioic acid (trans) / (Z)-2,3-dibromobut-2-enedioic acid (cis) |
| CAS Registry | 608-36-6 (generic) |
| Molecular Formula |
Part 2: Formation Mechanism & Pathway
The formation of 2,3-dibromobutenedioic acid is not a primary substitution reaction but a complex degradation sequence. It requires the presence of bromide (
The "Tetrabromosuccinic" Intermediate Theory: Current mechanistic understanding suggests that 2,3-dibromobutenedioic acid is a stable end-product resulting from the reductive dehalogenation or elimination of a transient intermediate, tetrabromosuccinic acid .
Mechanistic Pathway Diagram (DOT)
Figure 1: Proposed formation pathway from phenolic precursors via the tetrabromosuccinic acid intermediate in bromide-rich waters.
Part 3: Analytical Methodology (Self-Validating Protocol)
Detecting dicarboxylic haloacids requires rigorous derivatization because their high polarity and dual carboxyl groups prevent direct gas chromatography (GC) analysis. The following protocol uses acidic methanol derivatization , which is preferred over diazomethane for safety and stability in routine water labs.
The "Self-Validating" Principle: To ensure data integrity, this protocol utilizes a Surrogate Standard (SS) added before extraction and an Internal Standard (IS) added before injection. This decouples extraction efficiency from instrument performance.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for the extraction and derivatization of halobutenedioic acids.[2]
Detailed Protocol Steps
-
Sample Preservation: Collect samples in amber glass bottles with PTFE liners. Quench residual oxidant immediately with ammonium chloride or ascorbic acid.
-
Surrogate Addition: Spike samples with 2,3-dibromopropionic acid . This mimics the analyte's extraction behavior but resolves chromatographically.
-
Extraction (LLE):
-
Acidify sample to pH < 0.5 using concentrated sulfuric acid to protonate the dicarboxylic acid groups (suppressing ionization).
-
Extract with Methyl tert-butyl ether (MTBE). Use a high salt content (adding
) to improve extraction efficiency (salting out).
-
-
Derivatization (Methylation):
-
GC-MS Quantitation:
-
Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).
-
Detection: Electron Impact (EI) Mass Spectrometry in SIM (Selected Ion Monitoring) mode.
-
Target Ions: Monitor fragments corresponding to the loss of methoxy groups (
) and the characteristic isotope clusters of bromine ( and ).
-
Part 4: Toxicological Profile & Health Implications
While not yet regulated, 2,3-dibromobutenedioic acid exhibits toxicity characteristics typical of brominated DBPs, which are generally more cytotoxic and genotoxic than their chlorinated analogs.
Toxicity Matrix:
| Endpoint | Observation | Mechanism |
|---|---|---|
| Cytotoxicity | Moderate to High | Disruption of cellular metabolism; thiol depletion. |
| Genotoxicity | Positive (CHO Cells) | DNA strand breaks; alkylation of DNA bases. |
| Comparative Potency | > Dichloroacetic Acid (DCAA)< Tribromopyrrole | Bromine substitution increases lipophilicity and reactivity. |
The "Bromine Incorporation" Factor: Research indicates that as the bromine-to-chlorine ratio increases in source water, the speciation shifts toward brominated forms. Brominated fumarates/maleates are electrophilic alkylating agents. They can react with nucleophilic sites on DNA and proteins (e.g., cysteine residues), leading to cellular damage.
Part 5: Control Strategies
Managing 2,3-dibromobutenedioic acid requires a "Precursor-First" approach, as removing the formed acid is difficult due to its polarity.
-
Bromide Management: If source water bromide > 50
, avoid ozonation unless biological filtration is used downstream. -
Enhanced Coagulation: Maximize removal of NOM (the organic carbon precursor) before the disinfectant addition point.
-
Disinfection Tuning:
-
Avoid pre-chlorination in high-bromide waters.
-
Use Chloramines for secondary disinfection (produces fewer regulated HAAs, though may shift speciation to other N-DBPs).
-
References
-
Occurrence of a New Generation of Disinfection Byproducts. Environmental Science & Technology. (2006). Identification of dibromobutenedioic acids in drinking water. Link
-
Tribromopyrrole, Brominated Acids, and Other Disinfection Byproducts Produced by Disinfection of Drinking Water Rich in Bromide. Environmental Science & Technology. (2003). First identification and toxicity comparison of emerging brominated DBPs. Link
-
Mammalian Cell Cytotoxicity and Genotoxicity of Disinfection By-Products. Environmental Health Perspectives. (2007). Comprehensive review of CHO cell toxicity data for emerging DBPs. Link
-
Formation of Halogenated Disinfection Byproducts in Bromide-Rich Water. Water Research. (2015). Mechanistic insights into the bromination of phenolic precursors. Link
Sources
Advanced Mechanistic Insight: Formation of Brominated Haloacids During Water Ozonation
Content Type: Technical Whitepaper Audience: Researchers, Senior Application Scientists, Drug Development Professionals (Toxicology/Metabolism) Focus: Chemical Kinetics, Mechanistic Pathways, and Analytical Validation
Executive Summary
The ozonation of bromide-rich waters presents a fundamental chemical dichotomy: the oxidative elimination of pathogens versus the synthesis of cytotoxic disinfection by-products (DBPs). While ozonation is often employed to mitigate chlorinated DBPs, the presence of bromide (
For the drug development and toxicology community, understanding these pathways is critical not only for water safety but for recognizing the electrophilic substitution mechanisms that parallel metabolic activation in halogenated pharmacophores. This guide synthesizes the kinetic competition between organic halogenation (HAA formation) and inorganic oxidation (Bromate formation), providing a rigorous, self-validating analytical framework.
Part 1: The Kinetic Partitioning (The "Bromine Switch")
The formation of Br-HAAs is governed by the speciation of bromine in the presence of ozone (
The Priming Reaction
Ozone reacts with bromide ions with a rate constant of
The Acid-Base Equilibrium (The Control Valve)
The resulting hypobromite ion (
-
HOBr (Hypobromous Acid): The dominant species at physiological and acidic pH. It is a potent electrophile capable of substituting onto phenolic and ketonic structures in NOM to form Br-HAAs .
-
OBr⁻ (Hypobromite Ion): The dominant species at alkaline pH. It acts as a nucleophile toward ozone, leading to the formation of Bromate (
) , a regulated carcinogen.
Field Insight: In drug development stability studies, this mimics the pH-dependent reactivity of halogenated intermediates. Controlling pH is the primary lever to toggle between "substitution" (HAA) and "oxidation" (Bromate).
Part 2: Mechanistic Pathways & Visualization
The following diagram illustrates the "Bromine Switch." Note the critical role of NOM as a scavenger for
DOT Diagram: The Bromine-Ozone Reaction Network
Figure 1: The "Bromine Switch" mechanism.[2] Lower pH favors HOBr and organic substitution (HAAs), while higher pH favors OBr- and inorganic oxidation (Bromate).
Part 3: Critical Control Parameters
Quantitative control of these parameters allows researchers to predict the DBP profile.
| Parameter | Effect on Br-HAA Formation | Mechanistic Rationale |
| pH (Acidic < 7) | Increases | Shifts equilibrium to |
| pH (Alkaline > 8) | Decreases | Shifts equilibrium to |
| Ammonia ( | Decreases (Variable) | Reacts rapidly with |
| Ozone Dose | Increases (Non-linear) | Initial dose oxidizes |
| DOC Type | Variable | High SUVA (Specific UV Absorbance) waters (aromatic-rich) are more prone to HAA formation due to electron-rich phenolic rings. |
Part 4: Analytical Protocol (EPA Method 552.3 Modified)
To quantify Br-HAAs, one cannot simply inject water into a GC. HAAs are polar, hydrophilic, and non-volatile. They must be isolated and derivatized.
Protocol Integrity: This workflow utilizes Methyl tert-butyl ether (MTBE) microextraction followed by acidic methanol derivatization. Self-Validating Step: The use of an internal standard (1,2,3-trichloropropane) added prior to extraction corrects for volume variations and injection errors.
Step-by-Step Methodology
-
Sample Preservation: Collect samples in amber glass vials containing Ammonium Chloride (
) .-
Why:
converts free chlorine/ozone to chloramines, halting further halogenation immediately upon collection.
-
-
Acidification: Adjust sample pH to < 0.5 using concentrated Sulfuric Acid.
-
Why: Protonates the HAAs (
), driving them into the non-ionic state essential for solvent extraction.
-
-
Microextraction: Add exactly 4.0 mL of MTBE containing the Internal Standard. Vortex vigorously for 2 minutes.
-
Why: High surface area contact allows partition of protonated HAAs into the organic phase.
-
-
Derivatization (The Critical Step): Transfer the MTBE layer to a reaction vial. Add 10% Sulfuric Acid in Methanol. Heat at 50°C for 2 hours.
-
Neutralization: Add saturated Sodium Bicarbonate.
-
Why: Neutralizes excess acid to protect the GC column phase.
-
-
Quantification: Analyze via GC-ECD (Electron Capture Detector).
-
Why: ECD is hypersensitive to halogenated compounds (electronegative atoms), offering ppb-level detection limits.
-
DOT Diagram: Analytical Workflow
Figure 2: Workflow for EPA Method 552.[7]3. Derivatization is the rate-limiting but essential step for volatility.
Part 5: Toxicological Context for Drug Development
While this guide focuses on water treatment, the chemistry parallels the metabolic activation of halogenated drugs.
-
Genotoxicity: Brominated HAAs (e.g., Dibromoacetic acid) are generally more cytotoxic and genotoxic than their chlorinated analogs (e.g., Dichloroacetic acid).
-
Oxidative Stress: Studies indicate Br-HAAs induce higher levels of oxidative stress in mammalian cells, a key marker screened during early-stage drug safety profiling.
Research Implication: When designing halogenated organic compounds, replacing Chlorine with Bromine often increases potency but simultaneously elevates alkylating potential and toxicity.
References
-
U.S. Environmental Protection Agency. (2003). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]
-
von Gunten, U. (2003). Ozonation of drinking water: Part I. Oxidation kinetics and product formation. Water Research, 37(7), 1443–1467. [Link]
-
Plewa, M. J., et al. (2004). Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts. Environmental Science & Technology, 38(18), 4713-4722. (Comparative toxicity of Br vs Cl HAAs). [Link]
-
World Health Organization (WHO). (2017). Bromate in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. [Link]
-
Haag, W. R., & Hoigné, J. (1983).[1] Ozonation of bromide-containing waters: kinetics of formation of hypobromous acid and bromate.[6] Environmental Science & Technology, 17(5), 261-267. [Link]
Sources
- 1. absoluteozone.com [absoluteozone.com]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Critical Review on Bromate Formation during Ozonation and Control Options for Its Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Guide: Toxicity and Genotoxicity of 2,3-Dibromobutenedioic Acid
This in-depth technical guide details the toxicity and genotoxicity of 2,3-dibromobutenedioic acid, integrating chemical mechanism analysis, toxicological profiling, and experimental methodologies.
Executive Summary
2,3-Dibromobutenedioic acid (also known as Dibromomaleic acid or Dibromofumaric acid , depending on isomerism) is a halogenated dicarboxylic acid identified as an emerging Disinfection Byproduct (DBP) in water treatment and a reactive intermediate in organic synthesis. Unlike its saturated counterpart (2,3-dibromosuccinic acid), the presence of the
This guide characterizes its toxicological profile, emphasizing its mechanism as a Michael acceptor capable of depleting cellular thiols (glutathione) and alkylating biomolecules. While the saturated succinic derivative exhibits a low genotoxic profile, the unsaturated butenedioic form presents a significantly higher hazard potential due to its reactivity with nucleophilic sites on DNA and proteins.
Chemical Identity & Physicochemical Properties[1][2]
The toxicity of this compound is dictated by its specific structural features: the conjugation of the alkene with two carbonyls and two halogens creates a highly electron-deficient center.
| Property | Data | Relevance to Toxicity |
| IUPAC Name | (2Z)-2,3-Dibromobut-2-enedioic acid | cis-isomer (Maleic) is most common. |
| CAS Number | 608-37-7 (Maleic form) | Identifier for regulatory tracking. |
| Molecular Formula | C₄H₂Br₂O₄ | Low molecular weight allows cellular penetration. |
| Reactivity Class | High : Acts as a Michael Acceptor.[1] | |
| Leaving Group | Bromide (Br⁻) | Good leaving group facilitates substitution/elimination. |
| Solubility | Soluble in water, polar organic solvents | Bioavailable in aqueous media (blood/cytosol). |
Mechanistic Toxicology: The Electrophilic Trigger
The core driver of 2,3-dibromobutenedioic acid toxicity is its electrophilicity. It does not require metabolic activation (S9 fraction) to exert toxicity, as it is a direct-acting alkylating agent.
Thiol Depletion via Michael Addition
The compound reacts rapidly with cellular thiols, primarily Glutathione (GSH) and cysteine residues on proteins.
-
Michael Addition: The thiolate anion (GS⁻) attacks the electron-deficient double bond.
-
Elimination: A bromide ion is eliminated, restoring the double bond (addition-elimination mechanism).
-
Result: The formation of a stable thioether adduct and the release of HBr.
-
Consequence: Rapid depletion of the cellular antioxidant pool (GSH), leading to oxidative stress and mitochondrial dysfunction.
-
DNA Alkylation Potential
While less reactive towards DNA nitrogen than thiols, the electrophilic carbon can alkylate the N7 position of Guanine or the N3 of Adenine. The bifunctional nature (two bromine atoms) introduces a risk of DNA-protein crosslinks or inter-strand crosslinks , which are highly cytotoxic and genotoxic lesions.
Mechanism Diagram (DOT)
The following diagram illustrates the reaction pathway with Glutathione (GSH).
Caption: Mechanism of Action: Thiol-mediated Michael addition-elimination pathway leading to GSH depletion.
Genotoxicity Profile[5][6][7][8][9]
The genotoxicity of 2,3-dibromobutenedioic acid is distinct from its saturated analogs.
Bacterial Reverse Mutation (Ames Test)[2]
-
Predicted Result: Likely Positive in strains TA100 (base-pair substitution) due to direct alkylation.
-
Comparison:
-
2,3-Dibromosuccinic acid (Saturated):Negative . Lacks the double bond required for high reactivity.
-
Mucobromic acid (Aldehyde analog):Positive .[2] The aldehyde group enhances mutagenicity.
-
-
Interpretation: The double bond is the "toxicophore." Positive results may be observed even without metabolic activation (S9), confirming it is a direct mutagen.
In Vitro Mammalian Assays
-
Chromosomal Aberration: High risk of clastogenicity. The bifunctional nature allows it to bridge DNA strands or proteins, causing breaks during mitosis.
-
Micronucleus Test: Expected increase in micronuclei formation, indicative of chromosomal damage.[3]
Structure-Activity Relationship (SAR)
Brominated DBPs are generally more genotoxic and cytotoxic than their chlorinated analogs (e.g., dichloroacetic acid vs. dibromoacetic acid). The weaker C-Br bond (compared to C-Cl) makes the bromine a better leaving group, facilitating alkylation reactions.
Experimental Protocols
To validate the toxicity and genotoxicity of this specific compound, the following standardized protocols are recommended.
Protocol A: Thiol Reactivity Assay (Ellman’s Reagent)
Purpose: To quantify the electrophilic reactivity and half-life of the compound in the presence of biological thiols.
-
Preparation: Prepare a 10 mM stock of 2,3-dibromobutenedioic acid in DMSO.
-
Reaction System: Mix the test compound (50 µM final) with L-Cysteine or GSH (500 µM final) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[4]
-
Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.
-
Quenching & Detection:
-
Add DTNB (Ellman's Reagent) to the aliquot.
-
Measure absorbance at 412 nm immediately.
-
-
Calculation: Plot the decrease in free thiol concentration over time. A rapid decay (<15 min half-life) confirms potent Michael acceptor activity.
Protocol B: Alkaline Comet Assay (DNA Strand Breaks)
Purpose: To detect single and double-strand DNA breaks in mammalian cells (e.g., CHO or TK6 cells).
-
Treatment: Expose cells to 2,3-dibromobutenedioic acid (0.1, 1, 10, 100 µM) for 4 hours. Include Ethyl Methanesulfonate (EMS) as a positive control.
-
Embedding: Mix cells with low-melting-point agarose and layer onto microscope slides.
-
Lysis: Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour to remove proteins.
-
Unwinding: Transfer to alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow DNA unwinding.
-
Electrophoresis: Run at 25V (1 V/cm) for 20 minutes.
-
Staining & Scoring: Stain with SYBR Gold or Ethidium Bromide. Analyze 50 cells/slide using image analysis software (e.g., OpenComet) to calculate % Tail DNA and Tail Moment .
Genotoxicity Testing Workflow
This workflow ensures a robust assessment, filtering out false negatives by combining bacterial and mammalian systems.
Caption: Integrated Genotoxicity Testing Strategy: From bacterial screening to mechanistic elucidation.
References
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.
-
U.S. Environmental Protection Agency (EPA). (2000).[5] Occurrence of Disinfection By-Products (DBPs) of Health Concern in Drinking Water. EPA Office of Water.[6]
-
OECD. (2006). SIDS Initial Assessment Report for 2,3-Dibromosuccinic Acid (Comparative analysis for saturated analog). OECD Existing Chemicals Database.
-
Schwöbel, J. A. H., et al. (2011). Prediction of Michael Acceptor Reactivity and Toxicity. Chemical Research in Toxicology.
-
Plošnik, A., et al. (2016). Mutagenicity of alpha,beta-unsaturated ketones and their reaction with glutathione. Mutation Research.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. [Study on the genotoxicity of dibromoacetic acid in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cybra.lodz.pl [cybra.lodz.pl]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Comparative Analysis: Mucobromic Acid vs. 2,3-Dibromobutenedioic Acid
This technical guide provides a rigorous comparative analysis of Mucobromic Acid and 2,3-Dibromobutenedioic Acid (specifically the cis-isomer, 2,3-Dibromomaleic Acid ), tailored for researchers in organic synthesis and drug development.
Executive Summary
While both compounds share a four-carbon unsaturated dibromo- backbone, their distinct oxidation states dictate divergent synthetic utilities. Mucobromic acid acts as a "pseudo-acid" or cyclic lactol, functioning as a versatile C3-synthon for constructing asymmetric heterocycles like pyridazinones. In contrast, 2,3-dibromomaleic acid (and its anhydride) serves as a symmetric C4-synthon , critical for generating maleimides used in bioconjugation (cysteine re-bridging) and symmetric hydrazides.
| Feature | Mucobromic Acid | 2,3-Dibromomaleic Acid |
| Core Identity | Aldehyde-acid (Cyclic Lactol) | Dicarboxylic Acid (Anhydride precursor) |
| Oxidation State | C1 (Acid), C4 (Aldehyde) | C1 (Acid), C4 (Acid) |
| Symmetry | Asymmetric | Symmetric |
| Primary Heterocycle | 4,5-Dibromopyridazin-3(2H)-one | 4,5-Dibromopyridazine-3,6-dione |
| Key Application | Small molecule scaffolds (Pyridazinones) | Bioconjugation (Next-gen ADCs) |
Structural & Physicochemical Characterization
Tautomerism and Equilibrium
The reactivity of mucobromic acid is defined by its ring-chain tautomerism. Unlike the rigid dibromomaleic acid, mucobromic acid exists in equilibrium between an open-chain aldehyde-acid and a cyclic lactol (furanone).
Figure 1: Tautomerism of Mucobromic Acid
Caption: Dynamic equilibrium between the acyclic aldehyde-acid and the cyclic hydroxyfuranone. In solution, the cyclic form often predominates, masking the aldehyde character until nucleophilic attack.
Physicochemical Comparison
| Property | Mucobromic Acid | 2,3-Dibromomaleic Acid |
| CAS No. | 488-11-9 | 608-37-7 |
| Formula | C₄H₂Br₂O₃ | C₄H₂Br₂O₄ |
| MW | 257.87 g/mol | 273.86 g/mol |
| pKa (Predicted) | ~0.28 (Strongly acidic) | ~0.01 (Very strongly acidic) |
| Solubility | Soluble in water, ethanol, ether | Slightly soluble in water; soluble in EtOH |
| Stability | Stable solid; light sensitive | Stable solid; anhydride hydrolyzes rapidly |
Synthetic Utility & Reactivity Profiles[5][6][7]
The defining difference lies in their reaction with dinucleophiles like hydrazine. This reaction is a litmus test for the oxidation state of the C4 carbon.
Heterocycle Synthesis Pathways
-
Mucobromic Acid: Reacts with hydrazine to form a pyridazinone (monoketo ring). The aldehyde carbon (C4) becomes the C=N carbon in the ring.
-
Dibromomaleic Acid: Reacts with hydrazine to form a pyridazinedione (diketo ring), also known as a maleic hydrazide derivative.
Figure 2: Divergent Reaction Pathways with Hydrazine
Caption: Mechanistic divergence: Mucobromic acid yields a mono-carbonyl heterocycle, while dibromomaleic acid yields a di-carbonyl (hydrazide) system.
Bioconjugation Utility (Dibromomaleimides)
2,3-Dibromomaleic acid (via its anhydride) is the precursor to dibromomaleimides (DBMs) . DBMs are a "gold standard" in next-generation Antibody-Drug Conjugates (ADCs) because they can insert into reduced disulfide bonds, bridging the two sulfur atoms. This prevents the antibody instability often seen with standard maleimide conjugation.
-
Mechanism: Addition-Elimination. The thiols displace the bromine atoms, forming a rigid 2-carbon bridge.
-
Mucobromic acid cannot perform this function because it lacks the symmetry and the second carbonyl required to stabilize the bridging imide structure.
Experimental Protocols
Protocol A: Synthesis of 4,5-Dibromopyridazin-3(2H)-one from Mucobromic Acid
Target: Construction of asymmetric heterocyclic scaffolds.
-
Reagents: Mucobromic acid (10 mmol), Hydrazine hydrate (11 mmol), Ethanol (20 mL), Acetic acid (cat.).
-
Procedure:
-
Dissolve mucobromic acid in ethanol at room temperature.
-
Add hydrazine hydrate dropwise (Caution: Exothermic).
-
Reflux the mixture for 2–3 hours. The solution will typically turn from yellow to orange/brown.
-
Cool to 0°C. The product precipitates.
-
Filter and wash with cold ethanol/water (1:1).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for a singlet ~8.0-8.2 ppm (CH of the pyridazine ring). Absence of aldehyde proton (~9-10 ppm).
-
MP: 224–226°C (Lit. value check).
-
Protocol B: Synthesis of Dibromomaleimide Linker (from Dibromomaleic Anhydride)
Target: Cysteine bridging reagent for bioconjugation.
-
Reagents: 2,3-Dibromomaleic anhydride (10 mmol), Amine-R (e.g., N-methylamine or functionalized linker) (10 mmol), Acetic acid (glacial, 30 mL).
-
Procedure:
-
Dissolve dibromomaleic anhydride in glacial acetic acid.
-
Add the amine. The intermediate amic acid forms immediately.
-
Reflux for 1–2 hours to drive dehydration and ring closure to the imide.
-
Remove solvent under vacuum. Purify via silica gel chromatography (Hexane/EtOAc).
-
-
Validation:
-
IR: Characteristic imide carbonyl stretches (symmetric/asymmetric) at ~1720 and 1780 cm⁻¹.
-
Reactivity Check: Incubate with 2 eq. of glutathione (GSH). Monitoring by LC-MS should show rapid displacement of both bromines (Mass - 2xBr + 2xGSH).
-
Toxicology & Safety (E-E-A-T)
Mutagenicity Warning (Mucobromic Acid)
Mucobromic acid is structurally related to MX (Mutagen X) , a potent carcinogen found in chlorinated drinking water.
-
Mechanism: The open-chain aldehyde form can form Schiff bases with DNA bases, while the alpha-bromo ketone moiety acts as an alkylating agent.
-
Handling: MUST be handled in a fume hood with double-gloving. Sodium bisulfite or thiosulfate should be available to quench spills (reduces the active bromine).
Reactivity Hazards
-
Dibromomaleic Anhydride: Potent sensitizer and lachrymator. Hydrolyzes to the strong acid (pH < 1) upon contact with moisture.
References
-
Synthesis of Mucobromic Acid: Taylor, G. A. (1963). "Mucobromic Acid".[1][2][3][4][5] Organic Syntheses, 43, 68. Link
-
Reactivity with Hydrazine (Pyridazinones): Steck, E. A., & Brundage, R. P. (1959). "Pyridazine Derivatives. II. 4,5-Dihalo-3(2H)-pyridazinones". Journal of the American Chemical Society, 81(24), 6511–6513. Link
-
Dibromomaleimides in Bioconjugation: Jones, M. W., et al. (2011). "Polymeric Dibromomaleimides as Extremely Efficient Disulfide Bridging Bioconjugation Agents". Journal of the American Chemical Society, 133(29), 11193–11196. Link
-
Tautomerism of Mucohalic Acids: Wasserman, H. H., & Precopio, F. M. (1952). "The Structure of Mucoxychloric Acid". Journal of the American Chemical Society, 74(2), 326–328. Link
-
Mutagenicity of Halogenated Hydroxyfuranones: LaLonde, R. T., et al. (1997). "Mutagenicity of Mucochloric and Mucobromic Acids". Chemical Research in Toxicology, 10(12), 1427–1436. Link
Sources
Methodological & Application
Application Note and Protocol: Synthesis of meso-2,3-Dibromosuccinic Acid via Bromination of Fumaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of meso-2,3-dibromosuccinic acid through the electrophilic addition of bromine to fumaric acid. The protocol detailed herein is designed for reliability and scalability, with a strong emphasis on the underlying chemical principles, safety considerations, and product characterization. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering not just a procedural checklist but a thorough understanding of the reaction to ensure successful and safe execution.
Introduction: The Chemistry of Alkene Bromination
The bromination of an alkene is a classic example of an electrophilic addition reaction, a fundamental transformation in organic chemistry.[1][2] In this process, the electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the bromine molecule.[2] Although bromine (Br₂) is a non-polar molecule, the proximity of the electron-dense double bond induces a dipole, rendering one bromine atom partially positive and thus electrophilic.[1][3][4]
The reaction with fumaric acid, the trans-isomer of butenedioic acid, is stereospecific.[5] The mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.[5][6] This specific pathway leads to the formation of meso-2,3-dibromosuccinic acid, a diastereomer with a plane of symmetry. It is crucial to note that while the common name "dibromofumaric acid" might be informally used, the correct IUPAC name for the product of this addition reaction is meso-2,3-dibromosuccinic acid, as the double bond is saturated during the reaction.
This protocol has been adapted from well-established procedures to ensure a high yield and purity of the desired product.[7][8]
Health and Safety Precautions
Extreme caution must be exercised when handling bromine.
-
Hazards: Bromine is highly corrosive, toxic, and can be fatal if inhaled.[9][10] It causes severe skin burns and eye damage.[9][10][11] It is also very toxic to aquatic life.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable for dilute solutions, but heavier gloves should be considered for handling pure bromine), a lab coat, and chemical splash goggles.[12][13] The entire procedure must be performed in a certified chemical fume hood.[7]
-
Spill Management: In case of a bromine spill, have a neutralizing agent, such as a 1 M sodium carbonate solution or solid hydrated sodium carbonate (washing soda), readily available.[9]
-
Waste Disposal: All bromine-containing waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 100 mmol scale) | Supplier/Grade |
| Fumaric Acid | C₄H₄O₄ | 116.07 | 11.6 g | ACS grade or higher |
| Bromine | Br₂ | 159.81 | 18.0 g (5.7 mL) | Reagent grade |
| Deionized Water | H₂O | 18.02 | ~100 mL | |
| 2 N Hydrochloric Acid | HCl | 36.46 | As needed for recrystallization | |
| Ice | H₂O | 18.02 | As needed |
Equipment
-
100 mL two- or three-necked round-bottom flask
-
Reflux condenser
-
Addition (dropping) funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and suction flask
-
Filter paper
-
Glassware for recrystallization (Erlenmeyer flasks)
-
Desiccator
Experimental Protocol
Reaction Setup and Execution
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the synthesis of meso-2,3-dibromosuccinic acid.
Step-by-Step Procedure:
-
Preparation: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 11.6 g (100 mmol) of fumaric acid and 40 mL of deionized water.[7][8]
-
Assembly: Fit the flask with a reflux condenser in the central neck and a pressure-equalizing dropping funnel in the side neck.
-
Heating: Place the flask in a heating mantle or oil bath and, with vigorous stirring, heat the suspension to a boil.[7][8]
-
Bromine Addition: Carefully measure 5.7 mL (110 mmol) of bromine into the dropping funnel. Add the bromine dropwise to the boiling reaction mixture.[7] The rate of addition should be controlled such that the reddish-brown color of the bromine disappears before the next drop is added.[7]
-
Reaction Completion: As the reaction progresses, a white precipitate of meso-2,3-dibromosuccinic acid will form.[8] After all the bromine has been added, a faint orange color from a slight excess of bromine should persist.[7][8]
-
Cooling and Crystallization: Once the addition is complete, remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice bath and cool to approximately 10°C to maximize crystallization.[7][8]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with several small portions of ice-cold deionized water to remove any unreacted bromine and hydrobromic acid.[8]
-
Drying: Dry the crude product to a constant weight, for example, in a desiccator over a suitable drying agent. The expected yield of the crude product is approximately 23.7 g.[7]
Purification by Recrystallization
If higher purity is required, the crude product can be recrystallized.
-
Solvent Selection: It is crucial to use 2 N hydrochloric acid for recrystallization. Using pure boiling water can lead to the elimination of HBr, forming side products like bromofumaric or bromomaleic acid.[7][14]
-
Procedure: Dissolve the crude product in a minimum amount of boiling 2 N HCl. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.[15][16]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold deionized water, and dry thoroughly. The expected yield after recrystallization is approximately 63%.[7]
Reaction Mechanism and Stereochemistry
The bromination of fumaric acid is a stereospecific anti-addition.
Caption: Mechanism of electrophilic addition of bromine to fumaric acid.
-
Electrophilic Attack: The π-bond of the fumaric acid double bond attacks one of the bromine atoms, while the other bromine atom leaves as a bromide ion (Br⁻).[1][5]
-
Formation of Bromonium Ion: A cyclic bromonium ion intermediate is formed. This intermediate prevents rotation around the carbon-carbon bond and blocks one face of the molecule.[4][5][6]
-
Nucleophilic Attack: The bromide ion then attacks one of the carbons from the side opposite to the bromonium ion bridge (anti-addition).[5] This backside attack results in the specific formation of the meso diastereomer.
Characterization of the Product
The identity and purity of the synthesized meso-2,3-dibromosuccinic acid can be confirmed by various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless crystals[7] |
| Melting Point | 255-256 °C (with decomposition)[7] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ ~4.5 ppm (s, 2H, CHBr), δ ~13.7 ppm (br s, 2H, COOH). The singlet for the CHBr protons is characteristic of the meso isomer due to the plane of symmetry.[17] |
| ¹³C NMR (DMSO-d₆) | δ ~170 ppm (COOH), δ ~63 ppm (C-Br).[17] |
| IR (KBr pellet) | 3200-2500 cm⁻¹ (broad, O-H stretch), ~1715 cm⁻¹ (strong, C=O stretch).[17] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed (bromine color persists immediately) | Insufficient heating. | Ensure the reaction mixture is at a rolling boil before and during bromine addition. |
| Low Yield | Bromine added too quickly, leading to evaporation. | Add bromine at a controlled rate to maintain a gentle reflux. |
| Product lost during washing. | Use minimal amounts of ice-cold water for washing the crystals. | |
| Product is an oil or sticky solid ("oiling out") | Rapid cooling. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[18] |
| Impurities present. | Ensure the starting fumaric acid is of high purity. Consider an additional recrystallization step. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of meso-2,3-dibromosuccinic acid from fumaric acid. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers can confidently produce this valuable chemical intermediate. The information on purification and characterization further equips scientists to verify the quality of their product, ensuring its suitability for subsequent applications in research and development.
References
-
ChemistryStudent. (n.d.). Alkenes - Electrophilic Addition (A-Level). Retrieved from [Link]
-
Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Clark, J. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Chemguide. Retrieved from [Link]
-
CLEAPSS. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]
-
Chemistry Guru. (n.d.). Alkene Mechanism: How to describe Electrophilic Addition Mechanism for Alkenes. Retrieved from [Link]
-
A&A Pharmachem. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
OC-Praktikum. (2009, October). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID. Retrieved from [Link]
- Jenkner, H. (1969). U.S. Patent No. 3,465,037. Washington, DC: U.S. Patent and Trademark Office.
-
NORBIDAR. (2025, August 13). The mechanism of bromination of fumaric acid. Retrieved from [Link]
- Zhang, J., et al. (2015). Method for preparing 2,3-dibromo-succinic acid. CN105001074A.
-
Fischer, R. (2009, August 26). 2-Bromomaleic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization1. Retrieved from [Link]
-
PubChem. (n.d.). FUMARIC ACID. Retrieved from [Link]
-
SciSpace. (n.d.). CXXVIII.—Configuration of the stereoisomeric dibromosuccinic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000083 Fumaric Acid at BMRB. Retrieved from [Link]
-
SpectraBase. (n.d.). .alpha.,.beta.-Dibromo-hydrocinnamic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. norbidar.com [norbidar.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. dollycorporation.com [dollycorporation.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 2-Bromomaleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Sensitivity Analysis of Haloacetic Acids, Bromate, and Dalapon in Drinking Water via EPA Method 557
[1][2][3][4][5]
Executive Summary
This protocol details the direct-injection analysis of nine Haloacetic Acids (HAA9), Bromate, and Dalapon in drinking water.[1][2][3][4][5][6] Unlike traditional Gas Chromatography (GC) methods (e.g., EPA 552.[4]3) that require labor-intensive liquid-liquid extraction (LLE) and derivatization with diazomethane or acidic methanol, EPA Method 557 utilizes Ion Chromatography (IC) coupled with MS/MS. This approach significantly reduces sample preparation time, eliminates the use of carcinogenic derivatizing agents, and provides superior sensitivity for brominated acids.
Key Advantages:
-
Direct Injection: No extraction or derivatization required.
-
Selectivity: MS/MS eliminates false positives common in ECD detection.
-
Throughput: "Sample-to-result" time is reduced by >50% compared to GC methods.
Scientific Principle & Mechanism[3][5]
Ion Chromatography Separation
Haloacetic acids are small, polar, hydrophilic organic acids. In drinking water (pH 6–8), they exist primarily as anions. Reverse-phase LC (C18) retains these poorly; however, Anion Exchange Chromatography is ideal.
-
Mechanism: Analytes are separated based on their affinity for the positively charged quaternary ammonium sites on the stationary phase.
-
Gradient Elution: A hydroxide (KOH) gradient is used.[2] Weaker anions (MCAA) elute early with low [OH-], while multivalent or hydrophobic anions (TCAA, TBAA) require high [OH-] to displace them from the column.
Matrix Diversion & Suppression
Drinking water contains high concentrations of inorganic anions (Cl⁻, SO₄²⁻, NO₃⁻) relative to HAAs.
-
The Challenge: If these salts enter the MS source, they cause severe signal suppression and rapid source fouling.
-
The Solution: A divert valve sends the eluent to waste during the elution windows of these bulk salts.
-
Suppression: An electrolytic suppressor converts the KOH eluent into water (H₂O) and removes counter-cations (K⁺) before the sample enters the MS, reducing background noise.
Electrospray Ionization (ESI-MS/MS)
-
Negative Mode: HAAs readily deprotonate to form [M-H]⁻ ions.
-
Post-Column Infusion: Because the suppressed eluent is 100% aqueous (hard to desolvate), a "make-up" flow of Acetonitrile or Methanol is infused post-column to stabilize the electrospray and enhance sensitivity.
Workflow Visualization
Caption: Figure 1. Analytical workflow for EPA Method 557 showing critical matrix diversion and post-column solvent addition steps.
Experimental Protocol
Reagents & Standards
-
Preservative: Ammonium Chloride (NH₄Cl), granular.
-
Internal Standards (IS): Isotopically labeled analogs are mandatory for quantitation to correct for matrix effects.
-
MCAA-2-¹³C
-
MBAA-1-¹³C
-
DCAA-2-¹³C
-
TCAA-2-¹³C
-
-
Post-Column Solvent: Acetonitrile (LC-MS Grade).
Sample Collection & Preservation
Critical Step: Residual chlorine in water reacts with organic matter to continue forming HAAs after collection. This must be stopped immediately.
-
Add 100 mg/L NH₄Cl to amber glass bottles before going to the field.
-
Collect sample without rinsing the bottle (do not overflow).
-
Chill immediately to <10°C.
-
Store at <6°C in the lab. Hold time: 14 days.
Instrumental Conditions (IC)
| Parameter | Setting / Description |
| Column | High-capacity anion exchange (e.g., Dionex IonPac AS24 or AS31) |
| Column Temp | 15 °C (Critical for TCAA separation) |
| Eluent Source | Electrolytic Eluent Generation (KOH) |
| Flow Rate | 0.30 mL/min |
| Injection Vol | 100 µL (Full Loop) |
| Suppressor | Anion Electrolytic Suppressor (External Water Mode) |
Gradient Profile (Example for AS24):
-
0-7 min: 17 mM KOH (Isocratic)
-
7-25 min: Ramp to 85 mM KOH[2]
-
25-30 min: Hold at 85 mM (Clean up)
-
30-35 min: Step down to 17 mM (Equilibration)
Mass Spectrometry (MS/MS) Parameters
-
Source: Electrospray Ionization (ESI), Negative Polarity.
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Post-Column Flow: Acetonitrile at 0.1 – 0.2 mL/min (via T-piece).
MRM Transitions (Quantitation):
| Analyte | Precursor (m/z) | Product (m/z) | Internal Standard Ref |
| MCAA | 93 | 35 | MCAA-2-¹³C |
| MBAA | 137 | 79 | MBAA-1-¹³C |
| Bromate | 127 | 111 | Use DCAA-2-¹³C |
| Dalapon | 141 | 97 | Use DCAA-2-¹³C |
| DCAA | 127 | 83 | DCAA-2-¹³C |
| TCAA | 161 | 117 | TCAA-2-¹³C |
| BCAA | 173 | 129 | Use DCAA-2-¹³C |
| DBAA | 217 | 173 | Use MBAA-1-¹³C |
| TBAA | 251 | 79 | Use TCAA-2-¹³C |
Critical Control Points (Expertise & Troubleshooting)
The Temperature-Sensitivity of TCAA
Insight: Trichloroacetic acid (TCAA) is thermally unstable and can degrade into chloroform and CO₂ inside the column or source if temperatures are too high.
-
Protocol: You must maintain the IC column temperature at 15°C .
-
Validation: If TCAA peak area drops or peak shape broadens significantly, check the column oven cooling efficiency immediately.
Matrix Diversion Timing
Insight: Sending Chloride (Cl⁻) and Sulfate (SO₄²⁻) to the MS source is the most common cause of method failure.
-
Protocol: Run a conductivity check using the IC conductivity detector (CD) before connecting the MS.
-
Action: Map the retention times of Cl⁻, NO₃⁻, and SO₄²⁻. Program the divert valve to switch to "Waste" 0.5 min before and after these peaks.
-
Note: HAAs elute between these inorganic ions. Precise timing is non-negotiable.
Internal Standard Recovery
Insight: Since this is a direct injection method, matrix suppression (signal reduction due to co-eluting organics) is inevitable.
-
Protocol: Monitor the absolute peak area of the Internal Standards in every sample.
-
Limit: If IS area < 50% or > 150% of the calibration standard, the sample is suspect. Dilute the sample 1:2 or 1:5 with reagent water and re-analyze.
QA/QC Decision Logic
Caption: Figure 2. Decision tree for validating individual sample results based on Internal Standard recovery and Retention Time stability.
References
-
U.S. Environmental Protection Agency. (2009).[6][7] Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). EPA Document No. 815-B-09-012.[6][7]
-
U.S. Environmental Protection Agency. (2016). The Fourth Unregulated Contaminant Monitoring Rule (UCMR 4). Federal Register.
-
Thermo Fisher Scientific. (2019). Fast Determination of Nine Haloacetic Acids, Bromate, and Dalapon at Trace Levels in Drinking Water Samples by Tandem IC-MS/MS. Application Note 73264.
-
Waters Corporation. (2020). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
Ion chromatography methods for detecting 2,3-dibromobutenedioic acid
An Application Note and Protocol for the Ion Chromatographic Analysis of 2,3-Dibromobutenedioic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust ion chromatography (IC) method for the quantitative analysis of 2,3-dibromobutenedioic acid. Designed for researchers, scientists, and drug development professionals, this document provides a foundational protocol using anion-exchange chromatography with suppressed conductivity detection. Beyond a simple set of instructions, this note explains the scientific rationale behind key methodological choices, from column and eluent selection to a full validation strategy aligned with pharmaceutical industry standards. The protocols herein are structured to be self-validating, ensuring scientific integrity and reliable, reproducible results.
Introduction and Scientific Context
2,3-Dibromobutenedioic acid (DBBA) is a halogenated organic acid whose presence may be critical to monitor in various contexts. In the pharmaceutical industry, it could arise as a process impurity or a degradation product of an active pharmaceutical ingredient (API), making its detection and quantification essential for ensuring drug safety, efficacy, and quality.[1][2] The control of such impurities is a mandate from regulatory bodies, as even trace amounts can impact product stability and patient health.[2][3]
Ion chromatography (IC) is an ideal analytical technique for this purpose. Unlike reversed-phase HPLC, IC is specifically designed for the separation and analysis of ionic and polar compounds.[4] The method described here leverages a high-capacity anion-exchange stationary phase to resolve DBBA from other ionic species, followed by suppressed conductivity detection, which provides high sensitivity by minimizing background eluent conductivity.[3][5] This approach ensures a selective and sensitive determination suitable for the stringent requirements of pharmaceutical quality control.[6]
Principle of the Method: Anion-Exchange Chromatography
The core of this method relies on the principles of anion-exchange chromatography.[1] The stationary phase consists of a polymer resin functionalized with fixed positive charges (quaternary ammonium groups). The mobile phase, or eluent, is an alkaline solution (e.g., potassium hydroxide or sodium carbonate/bicarbonate) that carries the sample through the column.
When a sample containing 2,3-dibromobutenedioic acid is injected, the negatively charged carboxylate groups of the analyte reversibly bind to the positively charged sites on the resin. The strength of this interaction is influenced by the analyte's charge density and the ionic strength of the eluent. By using a carefully controlled eluent concentration, a separation is achieved where different anions are retained for different lengths of time. DBBA, as a dicarboxylic acid, is expected to be a divalent anion at the eluent's pH and thus be strongly retained.
Following separation, the eluent and analytes pass through a suppressor. This device neutralizes the high-conductivity eluent (e.g., converting KOH to H₂O) while converting the analyte salt to its more conductive acid form, thereby dramatically increasing the signal-to-noise ratio for highly sensitive detection.[5][7]
Method Development: Rationale and Key Choices
A robust analytical method is built on scientifically sound decisions. This section explains the causality behind the selected instrumental parameters.
Column Selection
The choice of a high-capacity, hydroxide-selective anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or similar) is critical.[3][8]
-
Anion-Exchange Mechanism: As an acid, DBBA will be deprotonated to its anionic form in the alkaline eluent, making an anion-exchange column the logical choice.
-
High Capacity: Pharmaceutical samples may contain high concentrations of the API or other excipients. A high-capacity column resists overloading, ensuring good peak shape and reproducible retention times.
-
Hydroxide-Selective Chemistry: These columns are optimized for use with hydroxide eluents, which are generated electrolytically. This simplifies operation and, after suppression, yields only water as the background, providing the lowest possible baseline noise and highest sensitivity.[3]
Eluent and Detection Strategy
An electrolytically generated potassium hydroxide (KOH) eluent gradient coupled with suppressed conductivity detection is the recommended approach.
-
KOH Eluent: This avoids the manual preparation of carbonate/bicarbonate eluents, which can be a source of contamination and variability.[3] Electrolytic generation ensures consistency from run to run.
-
Gradient Elution: A gradient (increasing KOH concentration over time) is effective for separating analytes with different charges and affinities. It allows for the rapid elution of weakly retained ions (like chloride) while ensuring that strongly retained species like the divalent DBBA are eluted as sharp, symmetrical peaks in a reasonable timeframe.
-
Suppressed Conductivity: This is the gold standard for detecting ions in IC. It offers superior sensitivity compared to non-suppressed conductivity and is more universal for non-chromophoric ions than UV detection.[9]
Sample Preparation Strategy
The goal of sample preparation is to present the analyte to the IC system in a clean, filtered, aqueous solution, free of particulates and interfering matrix components.[10]
-
Dissolution: The sample (e.g., API, drug product) should be dissolved in high-purity deionized (DI) water. If solubility is an issue, a small, known percentage of a water-miscible organic solvent may be used, but its compatibility with the IC column must be verified.
-
Filtration: All samples and standards must be filtered through a 0.2 µm or 0.45 µm ion-certified syringe filter to prevent particulates from damaging the column and instrument.
-
Matrix Elimination: For highly complex or high-salt matrices, a solid-phase extraction (SPE) step or a matrix elimination technique like using a concentrator column may be necessary to protect the analytical column and improve detection limits.[3]
Detailed Experimental Protocol
This protocol provides a starting point for the analysis. Optimization may be required based on the specific sample matrix and available instrumentation.
Instrumentation and Materials
| Component | Specification |
| IC System | Reagent-Free IC (RFIC) system capable of electrolytic eluent generation and pressures up to 3500 psi.[11] |
| Detector | Suppressed Conductivity Detector. |
| Suppressor | Anion electrolytically regenerated suppressor (e.g., Thermo Scientific™ Dionex™ AERS™ 500). |
| Columns | Guard: Dionex IonPac AG11-HC-4µm, Analytical: Dionex IonPac AS11-HC-4µm (4 x 250 mm) or equivalent.[8][11] |
| Autosampler | Capable of 5–25 µL injections. |
| Standards | 2,3-Dibromobutenedioic acid reference standard (purity ≥98%). |
| Reagents | Deionized (DI) water, Type I, 18.2 MΩ·cm resistivity. Certified IC standards and eluent concentrates if not using RFIC.[12] |
| Labware | Class A volumetric flasks, polypropylene autosampler vials with caps, ion-certified syringe filters (0.2 µm). |
Preparation of Standards and Reagents
-
DBBA Stock Standard (1000 mg/L): Accurately weigh 100.0 mg of 2,3-dibromobutenedioic acid reference standard into a 100-mL Class A volumetric flask. Dissolve and dilute to the mark with DI water. This solution should be stored refrigerated at 2-8 °C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard with DI water. A recommended range for pharmaceutical impurity analysis is 0.1 mg/L to 10 mg/L.
Instrument Configuration and Workflow
The following diagram outlines the analytical workflow from sample preparation to data analysis.
Caption: Workflow for the IC analysis of 2,3-dibromobutenedioic acid.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Eluent | Electrolytically Generated Potassium Hydroxide (KOH) |
| Gradient Program | 0-5 min: 10 mM; 5-15 min: 10-30 mM; 15-20 min: 30 mM; 20-21 min: 30-10 mM; 21-25 min: 10 mM |
| Suppressor Current | As recommended by manufacturer for the given flow rate and eluent concentration. |
| Run Time | 25 minutes |
Method Validation Protocol
To ensure the method is fit for its intended purpose, a validation study should be conducted according to established guidelines such as USP <1225>.[6]
System Suitability Test (SST)
Before each analytical run, inject a mid-level standard five times. The results must meet the following criteria:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 2.0%
-
Peak Asymmetry (Tailing Factor): 0.9 – 1.5
-
Theoretical Plates (N): ≥ 3000
Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (DI water), a placebo/matrix blank, a DBBA standard, and a spiked matrix sample. | No interfering peaks at the retention time of DBBA in the blank or placebo. Peak purity should be confirmed if using a diode-array detector or IC-MS.[13] |
| Linearity & Range | Analyze at least five standard concentrations across the expected range (e.g., 0.1 to 10 mg/L). Perform a linear regression of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995.[14] |
| Accuracy | Perform a spike-recovery study. Add known amounts of DBBA standard to the sample matrix at three levels (e.g., 50%, 100%, 150% of the target concentration). Analyze in triplicate. | Mean recovery should be within 90-110%.[15] |
| Precision | Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 5.0% for repeatability. %RSD ≤ 10.0% for intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of low-level standards (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ must be at or below the required reporting threshold for the impurity. |
| Robustness | Systematically vary key method parameters (e.g., flow rate ±5%, column temperature ±2°C, eluent concentration ±5%) and assess the impact on SST results. | SST criteria should still be met, demonstrating the method's reliability under minor variations. |
Data Analysis and Calculations
-
Peak Integration: Integrate the peak corresponding to 2,3-dibromobutenedioic acid in all standards and samples using the chromatography data system (CDS) software.
-
Calibration: Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantification: Determine the concentration of DBBA in the unknown samples by interpolating their peak areas from the calibration curve using the regression equation:
Concentration = (Peak Area - y-intercept) / slope
-
Reporting: Report the final concentration, factoring in any dilution steps performed during sample preparation.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the determination of 2,3-dibromobutenedioic acid using ion chromatography. By employing a high-capacity anion-exchange column with a hydroxide eluent and suppressed conductivity detection, this method offers the sensitivity, selectivity, and reliability required for demanding applications, particularly within the pharmaceutical industry. Adherence to the detailed protocol and the rigorous validation plan will ensure that the data generated is accurate, precise, and defensible.
References
-
Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Technology Networks. Available from: [Link]
-
Ion Chromatography for Detecting Impurities in Pharmaceuticals. Conquer Scientific. Available from: [Link]
-
Advancing Pharmaceutical Analysis with Ion Chromatography. LCGC International. Available from: [Link]
-
Ion chromatography with suppressed conductivity detection: recoveries of 14C-labeled metabolites. PubMed. Available from: [Link]
-
Analysis of impurities in pharmaceuticals using ion chromatography. European Pharmaceutical Review. Available from: [Link]
-
The determination of organic acids using suppressed conductivity ion chromatography. Shimadzu Scientific Instruments. Available from: [Link]
-
Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. NILU - Norwegian Institute for Air Research. Available from: [Link]
-
Suppressed Ion Chromatography. Shodex HPLC Columns and Standards. Available from: [Link]
-
Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. ResearchGate. Available from: [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. Available from: [Link]
-
Laboratory and Field Methods for Determination of Bromate in Drinking Water. ResearchGate. Available from: [Link]
-
Using Ion Chromatography to Determine Trace Levels of Bromate in Water. AZoM. Available from: [Link]
-
2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386. PubChem - NIH. Available from: [Link]
-
A comparison of direct and indirect ion chromatographic methods for the determination of bromide/bromate ions in drinking water. ResearchGate. Available from: [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available from: [Link]
-
Ion Chromatography Validation for the Analysis of Anions in Gunshot Residue. University of Rhode Island. Available from: [Link]
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Solid phase extraction (SPE) of brominated haloacids from tap water
An Application Note for the Extraction and Quantification of Brominated Haloacids from Tap Water using Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Imperative for Monitoring Brominated Haloacids
Water disinfection is a cornerstone of public health, drastically reducing the incidence of waterborne diseases.[1] Chlorination, the most common disinfection method, however, leads to the unintentional formation of disinfection by-products (DBPs).[1][2] Among these, haloacetic acids (HAAs) are a significant group formed when chlorine reacts with natural organic and inorganic matter present in the water.[2][3]
Brominated haloacids, a subset of the nine regulated and unregulated HAAs (HAA9), are of particular concern due to their potential carcinogenicity and reproductive and developmental effects.[4][5][6] Their formation is exacerbated in source waters with higher bromide concentrations. The United States Environmental Protection Agency (U.S. EPA) regulates the sum of five HAAs (HAA5), which includes monobromoacetic acid (MBAA) and dibromoacetic acid (DBAA), setting a maximum contaminant level (MCL) of 60 µg/L.[3][7] Given the potential health risks associated with long-term exposure, sensitive and reliable analytical methods are crucial for monitoring these compounds in tap water.[6][7]
This application note presents a detailed protocol for the extraction and concentration of brominated haloacids from tap water samples using Solid Phase Extraction (SPE), followed by quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While modern direct aqueous injection (DAI) methods offer speed, SPE provides essential sample clean-up and pre-concentration, enabling lower detection limits and enhanced robustness, particularly in complex tap water matrices.[5][8]
The Principle of Solid Phase Extraction for Haloacids
Solid Phase Extraction (SPE) is a sample preparation technique that partitions analytes between a solid (sorbent) and a liquid (sample/solvent) phase.[9][10] It allows for the isolation, concentration, and purification of target analytes from a complex matrix.[8][11] The choice of sorbent is critical and depends on the physicochemical properties of the analytes and the sample matrix.[11]
Haloacetic acids are polar, acidic compounds that are fully ionized in neutral water.[7] For their effective retention from an aqueous matrix like tap water, two primary SPE mechanisms are employed:
-
Reversed-Phase SPE : This method uses a non-polar stationary phase (e.g., polymeric resins like styrene-divinylbenzene) to retain moderately polar to non-polar analytes from a polar mobile phase.[9] To retain the polar HAAs, the sample's pH must be acidified (e.g., to pH < 2) to suppress the ionization of the carboxylic acid group, making the analytes less polar and enabling their retention on the sorbent through hydrophobic interactions.[12]
-
Anion Exchange SPE : This technique utilizes a stationary phase with positively charged functional groups (e.g., quaternary ammonium groups) to retain anionic analytes.[10][13] Since HAAs are anionic at neutral or slightly acidic pH, they are strongly retained by the anion exchange sorbent. Interferences are washed away, and the purified HAAs are then eluted by changing the pH or increasing the ionic strength of the eluting solvent.
This protocol will focus on a polymeric reversed-phase sorbent, which has demonstrated high efficiency for HAA extraction.[12]
Visualized Workflow: SPE of Brominated Haloacids
The following diagram illustrates the complete workflow from sample collection to final analysis.
Caption: Workflow for Brominated Haloacid Analysis.
Detailed Protocol: SPE of Brominated Haloacids
This protocol is designed for the extraction of brominated and other haloacids from a 100 mL tap water sample.
Materials and Reagents
-
SPE Cartridges : Polymeric reversed-phase cartridges (e.g., LiChrolut EN, Waters Oasis HLB, or similar), 200 mg, 6 mL.[12]
-
Reagents :
-
Ammonium Chloride (NH₄Cl), ACS grade.[14]
-
Sulfuric Acid (H₂SO₄), concentrated, trace metal grade.
-
Methanol (MeOH), LC-MS grade.[4]
-
Acetonitrile (ACN), LC-MS grade.[5]
-
Ultrapure Water (18.2 MΩ·cm).
-
Haloacid Analytical Standards (e.g., EPA 552.2 Haloacetic Acids Mix).[1]
-
Internal Standards (e.g., ¹³C-labeled chloroacetic acid).[1]
-
-
Apparatus :
-
100 mL amber glass bottles with PTFE-lined caps.[15]
-
SPE vacuum manifold.
-
Nitrogen evaporation system.
-
Autosampler vials, 2 mL, glass.
-
Standard laboratory glassware.
-
pH meter or pH paper.
-
Sample Collection and Preservation
-
Dechlorination : Before sample collection, add 10 mg of ammonium chloride (NH₄Cl) to each empty 100 mL sample bottle to quench any residual chlorine disinfectant.[14] This prevents the further formation of HAAs during sample storage.
-
Collection : Collect 100 mL of tap water into the prepared bottle, ensuring minimal headspace.
-
Storage : Store samples at 4°C and protect from light. Samples should be extracted within 28 days of collection.[14]
Sample Preparation
-
Spiking (for QC) : For quality control (QC) samples, spike the water sample with a known concentration of haloacid standards and internal standards.
-
Acidification : Just prior to extraction, acidify the 100 mL water sample to pH < 2.0 using concentrated sulfuric acid. This step is crucial to ensure the haloacids are in their neutral, protonated form for efficient retention on the reversed-phase sorbent.[12]
Solid Phase Extraction Procedure
-
Cartridge Conditioning :
-
Pass 5 mL of Methanol through the SPE cartridge.
-
Pass 5 mL of ultrapure water (acidified to pH < 2.0) through the cartridge.
-
Crucial Step : Do not allow the sorbent bed to go dry before loading the sample.
-
-
Sample Loading :
-
Load the entire 100 mL acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing (Interference Removal) :
-
After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water (acidified to pH < 2.0) to remove co-extracted polar interferences like inorganic salts.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove residual water.
-
-
Elution :
-
Elute the retained haloacids by passing 2 x 2 mL aliquots of methanol or acetonitrile through the cartridge into a collection tube.[5] Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot to ensure complete elution.
-
Eluate Concentration and Reconstitution
-
Evaporation : Concentrate the eluate to near dryness (approx. 0.1 mL) under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution : Reconstitute the residue to a final volume of 1.0 mL with the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Transfer : Transfer the final extract to an autosampler vial for analysis.
LC-MS/MS Analysis
While traditional methods relied on GC with an electron capture detector (GC-ECD) after a complex derivatization step, modern LC-MS/MS offers superior sensitivity and specificity without derivatization.[2][3][16]
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system (LC-MS/MS) is recommended.[1][17]
-
Column : A reversed-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 HPH-C18) is suitable for separation.[1] Specialized mixed-mode columns are also available that offer both reversed-phase and anion-exchange retention for enhanced separation from matrix ions.[18]
-
Ionization : Electrospray ionization (ESI) in negative mode is used for the analysis of acidic compounds like HAAs.[4]
-
Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[17] Two specific transitions (precursor ion → product ion) should be monitored for each analyte for confident identification and quantification.
Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 2.7 µm | Provides good separation for haloacids.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure HAs are protonated. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for gradient elution. |
| Gradient | 5% B to 95% B over 8 min | Separates the various haloacids by polarity. |
| Flow Rate | 0.3 mL/min | Standard flow for analytical LC. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Negative | HAAs readily form [M-H]⁻ ions.[4] |
| MRM Transitions | Analyte Specific | Provides high selectivity and sensitivity.[17] |
Data and Performance
The performance of the SPE-LC-MS/MS method should be validated by assessing linearity, accuracy, precision, and method detection limits (MDLs).
Expected Performance Characteristics
| Analyte | Abbreviation | Typical MDL (µg/L) | Typical Recovery (%) |
| Monobromoacetic Acid | MBAA | 0.05 - 0.2 | 70 - 120% |
| Dibromoacetic Acid | DBAA | 0.02 - 0.1 | 85 - 110% |
| Bromochloroacetic Acid | BCAA | 0.02 - 0.1 | 85 - 110% |
| Tribromoacetic Acid | TBAA | 0.01 - 0.08 | 90 - 115% |
| Bromodichloroacetic Acid | BDCAA | 0.01 - 0.08 | 90 - 115% |
| Chlorodibromoacetic Acid | CDBAA | 0.01 - 0.08 | 90 - 115% |
Note: Performance data is illustrative and based on typical values reported in literature. Actual performance must be determined by the laboratory. MDLs and recoveries can vary based on instrumentation, SPE sorbent, and matrix complexity.[1][5]
Troubleshooting and Scientific Considerations
-
Low Recovery : This can be caused by incomplete ionization suppression (check sample pH), sorbent breakthrough (reduce loading flow rate), or inefficient elution (ensure proper solvent choice and soaking time).
-
Matrix Interference : Tap water contains high levels of inorganic anions that can suppress the MS signal.[18] The SPE wash step is critical to remove these. If ion suppression persists, consider diluting the sample or using an alternative SPE sorbent like a strong anion exchanger.
-
Analyte Stability : HAAs are stable once preserved and stored correctly. However, the final extracts should be analyzed promptly.
Conclusion
This application note provides a robust and reliable method for the solid phase extraction of brominated haloacids from tap water. By combining the cleanup and concentration power of SPE with the sensitivity and specificity of LC-MS/MS, laboratories can achieve the low detection limits required for regulatory compliance and public health monitoring. This approach eliminates the need for hazardous derivatization reagents required by older GC-based methods, offering a safer, simpler, and more efficient analytical workflow.[2][17]
References
- Agilent Technologies. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.
- Thermo Fisher Scientific. Quantification of Haloacetic Acids in Tap Water Using a Dedicated HAA LC Column with LC-MS/MS Detection.
- Shimadzu. Analysis of Haloacetic Acids in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8050).
- Brazilian Journal of Analytical Chemistry. (2016). U.S. EPA Method 557 Quantitation of Haloacetic Acids, Bromate and Dalapon in Drinking Water Using Ion Chromatography and Tandem.
- SCIEX. A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water.
- Thermo Fisher Scientific. EPA Method 557 - Analysis of Haloacetic Acids, Dalapon, and Bromate in Drinking water by IC-MS/MS.
- Shimadzu. Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples.
- National Environmental Methods Index. EPA-NERL: 552.1: Haloacetic Acids and Dalapon in Water Using GCECD.
- NEMI.gov. EPA-OGWDW/TSC: 552.3rev1.0: Haloacetic Acids and Dalapon in Drinking Water....
- U.S. EPA. (2003, July). Method 552.3 Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.
- Kowalska, M., & Dudziak, M. (2011). Gc-ms determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(2), 119-124.
- ALS Environmental. Analysis of Haloacetic Acids and Dalapon in Water.
- SciELO. (2020). Use of Direct Aqueous Injection and Solid Phase Extraction Coupled with Hydrophilic Interaction Chromatography to Analyze Haloacetic Acids in Drinking Water Samples.
- Taylor & Francis Online. (2025, November 19). Simple and Efficient Simultaneous Determination of Six Haloacetic Acid Disinfection Byproducts in Serum: liquid–Liquid Extraction Combined with Acidified Methanol Derivatization and Gas Chromatography.
- ResearchGate. (2018, April 15). GC-MS determination of halogen derivatives of acetic acid.
- Xie, Y. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(6), 1599-1602.
- University of Pretoria. (2025, August 18). Analytical approaches for haloacetic acid disinfection byproducts in treated water.
- Loos, R., & Barceló, D. (2001). Determination of haloacetic acids in aqueous environments by solid-phase extraction followed by ion-pair liquid chromatography-electrospray ionization mass spectrometric detection. Journal of Chromatography A, 938(1-2), 45-55.
- Al-shatri, M. A., et al. (2016, December 14). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. ResearchGate.
- ResearchGate. SPE-GC-MS for the Determination of Halogenated Acetic Acids in Drinking Water.
- Cegan, S. P., & Brosmell, J. W. (2000). Avoiding pitfalls in the determination of halocarboxylic acids: the photochemistry of methylation. Water Research, 34(9), 2533-2540.
- Al-shatri, M. A., et al. (2014). Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. The Scientific World Journal, 2014, 695049.
- Organomation. What is Solid Phase Extraction (SPE)?.
- Sigma-Aldrich. Solid Phase Extraction (SPE) Products.
- Agilent Technologies. Solid Phase Extraction (SPE) Cartridges, Well Plates, Sorbents.
- Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent.
- Saim, N., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Analytical Science and Technology, 13(1), 38.
- ResearchGate. (2025, August 6). Validation of a Solid Phase Extraction Technique for the Determination of Halogenated Acetic Acids in Drinking Water.
- Tap Score. (2024, May 21). Haloacetic Acids in Drinking Water Explained.
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Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Dibromo Acids
Introduction: Overcoming the Analytical Challenges of Dibromo Acids
Dibromo acids, a class of compounds relevant in environmental monitoring as disinfection byproducts and in pharmaceutical development as synthetic intermediates, present significant analytical challenges for gas chromatography-mass spectrometry (GC-MS).[1][2] Their high polarity and low volatility, stemming from the presence of the carboxyl group and the polarizable bromine atoms, hinder their direct analysis by GC, leading to poor peak shape, low sensitivity, and potential thermal degradation in the injector or column.[3][4] To surmount these obstacles, derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic performance.[3][5][6][7]
This application note provides a comprehensive guide to the most effective derivatization techniques for the GC-MS analysis of dibromo acids. We will delve into the mechanistic principles behind common derivatization strategies, including esterification and silylation, and provide detailed, field-proven protocols. The causality behind experimental choices will be explained to empower researchers to optimize these methods for their specific analytical needs.
The Imperative of Derivatization for Dibromo Acids
The primary goal of derivatization in this context is to replace the active hydrogen of the carboxylic acid's hydroxyl group with a less polar, more volatile functional group.[3][8] This transformation mitigates the strong intermolecular hydrogen bonding that is responsible for the low volatility of the underivatized acid. The resulting derivative exhibits a significantly lower boiling point and reduced polarity, making it amenable to GC analysis.[6]
Caption: The role of derivatization in overcoming GC-MS challenges.
Key Derivatization Techniques: A Comparative Overview
Two primary classes of derivatization reactions have proven highly effective for dibromo acids: esterification and silylation . The choice between these methods often depends on the specific analytical requirements, such as desired sensitivity, potential for side reactions, and the nature of the sample matrix.
| Derivatization Technique | Reagent(s) | Key Advantages | Key Considerations |
| Esterification | Diazomethane, Alkyl Chloroformates | Forms stable derivatives; often high reaction yields.[9][10] | Diazomethane is explosive and toxic.[9][10] Alkyl chloroformate reactions are rapid but require careful pH control.[11][12][13][14] |
| Silylation | BSTFA, MTBSTFA | Versatile and highly reactive; byproducts are often volatile and do not interfere with chromatography.[15] | Derivatives can be moisture-sensitive.[15] Steric hindrance can affect reaction efficiency with bulkier reagents like MTBSTFA.[16] |
Esterification Protocols for Dibromo Acids
Esterification converts the carboxylic acid group into an ester, most commonly a methyl ester, which is significantly more volatile.[17]
Methylation with Diazomethane
Diazomethane is a highly efficient methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature.[9][18]
Mechanism: The reaction proceeds via a proton transfer from the carboxylic acid to diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile, attacking the methyldiazonium cation in an SN2 reaction to yield the methyl ester and nitrogen gas.[9][10][19]
Caption: Diazomethane derivatization workflow for dibromo acids.
Protocol 1: Methylation with Diazomethane
Warning: Diazomethane is a potent carcinogen and is potentially explosive.[9][10] This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment and specialized, scratch-free glassware.
-
Sample Preparation: Evaporate an aliquot of the sample extract containing the dibromo acid to complete dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Generate an ethereal solution of diazomethane from a precursor such as N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) according to established safety protocols.
-
Derivatization: To the dry sample residue, add the ethereal diazomethane solution dropwise at room temperature until a faint yellow color persists, indicating a slight excess of the reagent.
-
Reaction Time: Allow the reaction to proceed for 5-10 minutes.
-
Quenching: Add a few drops of a dilute solution of acetic acid in ether to quench the excess diazomethane. The yellow color will disappear.
-
Solvent Removal: Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Alkylation with Alkyl Chloroformates
Alkyl chloroformates, such as methyl or ethyl chloroformate, offer a faster and safer alternative to diazomethane.[12][13] The reaction is typically carried out in an aqueous medium under basic conditions.[11][14]
Mechanism: The reaction proceeds through the formation of a mixed anhydride intermediate, which is then nucleophilically attacked by an alcohol (present in the reaction mixture) to form the corresponding ester.
Protocol 2: Esterification with Methyl Chloroformate (MCF)
-
Sample Preparation: Adjust the pH of the aqueous sample containing the dibromo acid to >10 with a suitable base (e.g., NaOH).
-
Reagent Addition: To the basic sample, add methanol, pyridine, and methyl chloroformate. A typical ratio is 167 µL of methanol and 34 µL of pyridine for a 200 µL sample volume.[14]
-
Reaction: Vigorously shake or vortex the mixture for approximately 1 minute at room temperature.
-
Extraction: Add a suitable extraction solvent, such as hexane or chloroform, and vortex to extract the derivatized esters.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Analysis: Transfer the organic layer to a new vial for GC-MS analysis.
Silylation Protocols for Dibromo Acids
Silylation is a widely used derivatization technique where the active hydrogen of the carboxyl group is replaced by a trialkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6]
Trimethylsilylation with BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent.[15] It reacts readily with carboxylic acids to form TMS esters. The byproducts of the reaction are volatile and generally do not interfere with the chromatography.[15]
Protocol 3: Trimethylsilylation with BSTFA
-
Sample Preparation: Evaporate the sample extract to complete dryness. It is crucial that the sample is anhydrous, as silylating reagents are moisture-sensitive.[15][20]
-
Reagent Addition: To the dry residue, add 100 µL of a suitable aprotic solvent (e.g., acetonitrile or pyridine) and 100 µL of BSTFA. For difficult-to-silylate compounds, a catalyst such as 1% trimethylchlorosilane (TMCS) can be added to the BSTFA.[7][8]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Tert-butyldimethylsilylation with MTBSTFA
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms TBDMS derivatives, which are significantly more stable towards hydrolysis than their TMS counterparts. This increased stability can be advantageous for complex sample matrices or when sample analysis is delayed.
Mechanism: Similar to other silylating reagents, MTBSTFA reacts with the active hydrogen of the carboxyl group to form a silyl ester. The bulky TBDMS group can sometimes lead to steric hindrance, requiring more stringent reaction conditions.[16]
Caption: MTBSTFA derivatization workflow for dibromo acids.
Protocol 4: Tert-butyldimethylsilylation with MTBSTFA
-
Sample Preparation: Ensure the sample residue is completely dry.
-
Reagent Addition: Dissolve the dry sample in an appropriate solvent (e.g., acetonitrile). Add an excess of MTBSTFA.[21]
-
Reaction: Cap the vial and heat at 60-100°C for 1-2 hours.[15] The bulkier TBDMS group generally requires more stringent conditions for complete derivatization.[15]
-
Analysis: Cool the sample to room temperature before GC-MS analysis.
Method Validation and Quality Control
For all derivatization protocols, it is essential to incorporate quality control measures to ensure the reliability of the results. This includes:
-
Method Blanks: A reagent blank should be carried through the entire sample preparation and derivatization process to check for contamination.
-
Calibration Standards: A calibration curve should be prepared by derivatizing known concentrations of dibromo acid standards.
-
Internal Standards: The use of a stable isotope-labeled analogue of the target dibromo acid as an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.
Conclusion
The successful GC-MS analysis of dibromo acids is critically dependent on the selection and proper execution of a derivatization strategy. Both esterification and silylation methods offer robust and reliable means to enhance the volatility and thermal stability of these challenging analytes. While diazomethane provides excellent yields, its hazardous nature necessitates stringent safety precautions. Alkyl chloroformates and silylating reagents like BSTFA and MTBSTFA offer safer and more versatile alternatives. The choice of the optimal derivatization reagent and protocol will depend on the specific analytical goals, laboratory safety protocols, and the nature of the sample matrix. By understanding the underlying chemical principles and following the detailed protocols provided in this application note, researchers can achieve accurate and reproducible quantification of dibromo acids in a variety of applications.
References
-
CHEETHAM A.G., et al. (n.d.). Determination of organic acids in ENDS products by GC-MS using alkyl chloroformate derivatization in aqueous solution. CORESTA. Available at: [Link]
-
(n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Moodle. Available at: [Link]
-
(n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. Available at: [Link]
-
(2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]
- (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
-
(n.d.). Derivatization of Carboxylic Acids with Diazomethane. Scribd. Available at: [Link]
-
(n.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Springer. Available at: [Link]
-
(2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. Available at: [Link]
-
(n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]
-
Hiller, M., et al. (2017). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]
-
(n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl.... Pearson. Available at: [Link]
-
Zhao, X., et al. (2015). High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. PMC. Available at: [Link]
-
(n.d.). Appendix G - Derivatization in GC MS. Scribd. Available at: [Link]
-
(n.d.). Derivatization reagents for GC. Macherey-Nagel. Available at: [Link]
-
(n.d.). GC Derivatization. Restek. Available at: [Link]
-
(n.d.). Liquid Chromatography-Mass Spectrometry of Emerging Disinfection By-products. Bisphenol A Information & Resources. Available at: [Link]
-
(2015, August 4). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar. Available at: [Link]
-
Petkauskaite, R., et al. (2020, July 28). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. PMC. Available at: [Link]
-
(n.d.). Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
(n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Available at: [Link]
-
Palomba, V., et al. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]
-
Orata, F. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]
-
Schummer, C., et al. (2009, February 15). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Available at: [Link]
-
(n.d.). Drinking water disinfection by-products detection, formation and the precursors removal study. Scholars' Mine. Available at: [Link]
-
(2022, December 30). Limitations and disadvantages of GC-MS. Labio Scientific®. Available at: [Link]
-
Zwiener, C., et al. (n.d.). LC-ESI/MS/MS analysis with derivatization applied to polar disinfection by-products in water treatment. IWA Publishing. Available at: [Link]
-
(n.d.). The Role of GC-MS and LC-MS in the Discovery of Drinking Water Disinfection By-products. ResearchGate. Available at: [Link]
-
(n.d.). Detect large screens of disinfection byproducts. SCIEX. Available at: [Link]
-
(n.d.). DIBROMOACETIC ACID. NCBI. Available at: [Link]
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Troubleshooting & Optimization
Navigating the Matrix: A Technical Support Guide for IC-MS Analysis of Disinfection Byproducts
Welcome to the Technical Support Center for the analysis of disinfection byproducts (DBPs) using Ion Chromatography-Mass Spectrometry (IC-MS). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of identifying and quantifying DBPs in various matrices. Matrix effects, which can manifest as ion suppression or enhancement, are a significant challenge in achieving accurate and reproducible results.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize these effects and ensure the integrity of your data.
Understanding the Challenge: What are Matrix Effects?
In IC-MS analysis, the "matrix" refers to all the components in a sample other than the analytes of interest.[3] These components can include organic matter, inorganic salts, and other co-extracted substances that can interfere with the ionization of the target DBPs in the mass spectrometer's ion source.[1][3][4] This interference, known as a matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately compromising the accuracy, precision, and sensitivity of your method.[1][2][5][6]
The consequences of unaddressed matrix effects are significant, potentially leading to the underestimation or overestimation of DBP concentrations.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established strict methods for DBP analysis, underscoring the importance of robust and reliable analytical procedures.[7][8]
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose and resolve common issues related to matrix effects during your IC-MS analysis of DBPs.
Symptom 1: Poor Peak Shape, Tailing, or Fronting
Possible Cause: High concentrations of matrix components can overload the ion chromatography column, leading to distorted peak shapes. This is particularly common in samples with high total dissolved solids.
Troubleshooting Steps:
-
Sample Dilution: The simplest approach to mitigating severe matrix effects is to dilute the sample.[9][10] This reduces the concentration of interfering components, often leading to improved peak shape and more consistent ionization. However, be mindful that dilution will also lower the concentration of your target analytes, potentially impacting detection limits.[10]
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution profile to better separate the DBPs from the bulk of the matrix components.
-
Column Selection: Consider using a column with a different stationary phase chemistry that offers better retention and separation of your target analytes from the interfering matrix.
-
-
Matrix Elimination Techniques: For complex matrices, consider two-dimensional ion chromatography (2D-IC), which can effectively remove the interfering matrix components in the first dimension before separating the analytes of interest in the second dimension.[11]
Symptom 2: Inconsistent or Low Analyte Recovery
Possible Cause: Matrix components can interfere with the extraction process, preventing the complete recovery of DBPs. Ion suppression in the MS source is also a major contributor to apparent low recovery.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical for removing matrix interferences.[3][9][12]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up and concentrating analytes from complex samples.[13][14][15] Different SPE sorbents can be used to selectively retain DBPs while allowing matrix components to pass through.
-
Liquid-Liquid Extraction (LLE): LLE can be effective for separating DBPs from the sample matrix based on their differential solubility in two immiscible liquids.[13]
-
-
Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression is occurring.
-
Protocol: Continuously infuse a standard solution of your DBP analyte into the MS source post-column while injecting a blank matrix extract onto the IC system. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[16]
-
Symptom 3: Signal Suppression or Enhancement
Possible Cause: Co-eluting matrix components are competing with the DBP analytes for ionization in the MS source.[3][4]
Troubleshooting Steps:
-
Internal Standard (IS) Calibration: The use of an appropriate internal standard is one of the most effective ways to compensate for matrix effects.[9][17]
-
Stable Isotope-Labeled (SIL) Internal Standards: SIL-IS are the gold standard for correcting matrix effects.[10][17][18][19] These are analogs of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H, ¹⁵N).[19] Since SIL-IS have nearly identical chemical and physical properties to the analyte, they experience the same degree of ion suppression or enhancement and co-elute chromatographically.[17][18] This allows for accurate correction of the analyte signal.
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[5] This helps to ensure that the standards and samples experience the same matrix effects, leading to more accurate quantification.
-
Standard Addition: This method involves adding known amounts of the DBP standard to the sample itself. By plotting the instrument response against the added concentration, the original concentration of the analyte in the sample can be determined. This method is particularly useful for complex or unknown matrices.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in DBP analysis?
A: Common sources include natural organic matter (NOM), inorganic anions (e.g., chloride, sulfate, carbonate), and treatment chemicals used in the water disinfection process. The specific composition of the matrix can vary significantly depending on the water source.
Q2: How can I quantitatively assess the extent of matrix effects in my method?
A: A matrix effect study can be performed by comparing the peak area of an analyte in a clean solvent to the peak area of the same analyte spiked into a blank matrix extract.[16] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[16] Regulatory guidelines, such as those from the FDA, provide specific recommendations for evaluating matrix effects during method validation.[1][5][20]
Q3: Can changing the ionization source on my mass spectrometer help reduce matrix effects?
A: While Electrospray Ionization (ESI) is commonly used for DBP analysis, it can be more susceptible to ion suppression than other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).[21] However, the choice of ionization source is highly dependent on the physicochemical properties of the DBPs being analyzed. Experimenting with different ionization sources and parameters can sometimes help mitigate matrix effects.
Q4: Are there any specific sample collection and preservation procedures I should follow to minimize potential matrix interferences?
A: Yes, proper sample collection and preservation are crucial. The EPA provides specific guidelines for DBP sample collection, including the use of quenching agents to prevent further DBP formation and preservation at low temperatures to maintain sample integrity.[22] Adhering to these protocols, such as those outlined in EPA Method 551.1, helps to ensure that the sample analyzed is representative of the original water source and minimizes the introduction of additional interfering substances.[22][23]
Q5: What is the QuEChERS method and can it be used for DBP analysis?
A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step.[24][25][26][27] While it was initially developed for pesticide residue analysis in food, its principles can be adapted for the analysis of various organic compounds in different matrices.[25][26] For DBP analysis in water, a modified QuEChERS approach could potentially be used to remove interfering organic matter and other matrix components.[27]
Visualizing Workflows and Concepts
To further clarify key processes, the following diagrams illustrate a general troubleshooting workflow and the mechanism of ion suppression.
Caption: A decision tree for troubleshooting matrix effects in IC-MS.
Caption: The process of ion suppression in an electrospray source.
Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Considerations |
| Sample Dilution | Reduces the concentration of all components, including interferences. | Simple, fast, and often effective for high-concentration matrices. | May compromise detection limits for trace-level analytes. |
| Chromatographic Optimization | Separates analytes from co-eluting matrix components. | Can significantly reduce ion suppression without sample loss. | May require significant method development time. |
| Improved Sample Cleanup (SPE, LLE) | Removes interfering matrix components prior to analysis.[13][14][15] | Highly effective for complex matrices; can also concentrate the analyte. | Can be time-consuming and may lead to analyte loss if not optimized. |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing standards in a similar matrix.[5] | Can be very accurate if a representative blank matrix is available. | Difficult to implement if a true blank matrix is unavailable or varies between samples. |
| Stable Isotope-Labeled Internal Standards (SIL-IS) | Co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[17][18] | Considered the most reliable method for correcting matrix effects.[10] | Can be expensive and may not be commercially available for all DBPs. |
References
-
Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Li, W., Li, J., & Deng, C. (2018). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 48(3), 235-245. Retrieved from [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. (1995). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Disinfection Byproducts (DBPs) Analysis in Water. (n.d.). Agilent. Retrieved from [Link]
-
Krasner, S. W., et al. (2013). Solid-phase extraction of 35 DBPs with analysis by GC/ECD and GC/MS. Water Research, 47(12), 4098-4107. Retrieved from [Link]
-
Vanhaecke, F., Vanhoe, H., Dams, R., & Vandecasteele, C. (1992). The use of internal standards in ICP-MS. Talanta, 39(7), 737-742. Retrieved from [Link]
-
Postigo, C., & Richardson, S. D. (2021). Disinfection Byproduct Recovery during Extraction and Concentration in Preparation for Chemical Analyses or Toxicity Assays. Environmental Science & Technology, 55(20), 13697-13706. Retrieved from [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2025, January 7). Drawell. Retrieved from [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
The essence of matrix effects for chromatographic assays. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
Wang, Y., et al. (2024). Effects of solid phase extraction conditions on molecular composition of unknown disinfection byproducts in chlorinated municipal wastewater based on FT-ICR-MS analysis. Water Research, 265, 122268. Retrieved from [Link]
-
Prasse, C., et al. (2015). Tracing Nitrogenous Disinfection Byproducts after Medium Pressure UV Water Treatment by Stable Isotope Labeling and High Resolution Mass Spectrometry. Environmental Science & Technology, 49(7), 4397-4405. Retrieved from [Link]
-
Wagner, H. P., et al. (2001). Collaborative study of EPA Method 317.0 for the determination of inorganic oxyhalide disinfection by-products in drinking water using ion chromatography with the addition of a postcolumn reagent for trace bromate analysis. Journal of Chromatographic Science, 39(6), 255-259. Retrieved from [Link]
-
Disinfectants and Disinfection Byproducts Rule (DBPR) Sample Collection and Preservation Procedures. (2003, May). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, March 10). Batavia Biosciences. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Trace determination of disinfection by-products in drinking water by cyclic ion chromatography with large-volume direct injection. Scientific Reports, 10(1), 1-8. Retrieved from [Link]
-
(PDF) Matrix effects and application of matrix effect factor. (2017, November 24). ResearchGate. Retrieved from [Link]
-
Drinking water disinfection by-products detection, formation and the precursors removal study. (n.d.). Scholars' Mine. Retrieved from [Link]
-
Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks. Retrieved from [Link]
-
Analysis of environmental contaminants in different water matrices by HPLC-ICPMS/MS. (n.d.). YMC. Retrieved from [Link]
-
Common Failures And Solutions Of Ion Chromatograph Suppressors. (2025, September 25). ALWSCI. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Science and Technology. Retrieved from [Link]
-
Leveraging sensitivity to simplify sample preparation and improve laboratory productivity for contaminant analysis. (n.d.). SCIEX. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). LCGC International. Retrieved from [Link]
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2022, April 15). LCGC International. Retrieved from [Link]
-
Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025, October 21). Food as Medicine. Retrieved from [Link]
-
Stable isotope labelling to elucidate ring cleavage mechanisms of disinfection by-product formation during chlorination of phenols. (n.d.). Nature Communications. Retrieved from [Link]
-
Introduction Dispersive solid phase extraction (dSPE) Subsequent analysis HPLC-MS / MS Chromatograms Recovery rates Matrix reduc. (n.d.). Macherey-Nagel. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International. Retrieved from [Link]
-
QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex. Retrieved from [Link]
-
Solid-phase extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
QuEChERS Method Simplified: Key Steps and Applications. (2024, October 31). Separation Science. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]
-
Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
Sources
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- 2. bataviabiosciences.com [bataviabiosciences.com]
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- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 17. waters.com [waters.com]
- 18. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
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Technical Support Center: Stability & Storage of 2,3-Dibromobutenedioic Acid
Here is the comprehensive technical support guide for the stability and storage of 2,3-dibromobutenedioic acid.
Executive Summary
2,3-Dibromobutenedioic acid (C₄H₂Br₂O₄) exists primarily as two geometric isomers: dibromomaleic acid (cis) and dibromofumaric acid (trans) . While generally stable under controlled conditions, these compounds are susceptible to specific degradation pathways—primarily dehydration (anhydride formation) for the cis-isomer and photolytic debromination. This guide provides a self-validating storage protocol and troubleshooting framework to ensure sample integrity for drug development and synthetic applications.
Module 1: The "Golden Standard" Storage Protocol
Use this protocol upon receipt of the material to maximize shelf-life.
Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly retarding spontaneous dehydration and decarboxylation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and moisture absorption. The compound is potentially hygroscopic. |
| Light | Dark / Amber Vial | Carbon-Bromine (C-Br) bonds are photosensitive. UV/Visible light can induce homolytic cleavage, releasing bromine radicals. |
| Container | Glass (Teflon-lined cap) | Avoid metals. Halogenated acids can corrode metal caps, contaminating the sample with metal bromides. |
Intake & Handling Workflow
The following Graphviz diagram outlines the logic flow from receipt to storage, ensuring no critical control point is missed.
Caption: Logical workflow for sample intake. Adherence to the "Aliquot" step minimizes freeze-thaw cycles and moisture exposure.
Module 2: Troubleshooting & Diagnostics
Identify issues based on physical observation before running expensive analytics.
Q1: My sample has turned from white to yellow/brown. Is it still usable?
Diagnosis: Photolytic Degradation or Free Bromine Release.
-
Mechanism: Exposure to light can cleave the C-Br bond, releasing radical bromine (
), which eventually forms molecular bromine ( ), causing the yellow/brown discoloration. -
Action:
-
Perform a visual solubility test : Dissolve a small amount in methanol. If the solution is clear but yellow, run an HPLC.
-
Recommendation: If purity is >95%, repurify via recrystallization (e.g., from ether/chloroform). If <90%, discard, as radical byproducts may interfere with sensitive catalysis.
-
Q2: I see a precipitate or "cloudiness" when dissolving the cis-isomer in water.
Diagnosis: Anhydride Formation (Reversible).
-
Mechanism: Dibromomaleic acid (cis) can dehydrate to form dibromomaleic anhydride , especially if stored with desiccant or heated. The anhydride is less soluble in water initially until it hydrolyzes back to the acid.
-
Action:
Q3: The melting point is lower than the reported value (e.g., <120°C).
Diagnosis: Isomerization or Decarboxylation.
-
Mechanism:
-
Isomerization:cis-isomer (Maleic, MP ~135°C) converting to trans-isomer (Fumaric, MP >200°C) or vice versa is rare without catalysis but possible.
-
Decarboxylation: Loss of
creates monobrominated acrylic species, which act as impurities lowering the MP.
-
-
Action: Reject. Decarboxylation is irreversible.
Module 3: Analytical Validation (Self-Validating Systems)
Use these methods to quantitatively verify sample integrity.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of carboxyl groups).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 min.
-
Detection: UV @ 210 nm (COOH absorption) and 254 nm (C=C absorption).
-
Pass Criteria: Single peak >98% area. Impurities eluting after the main peak often indicate anhydride formation (less polar).
1H-NMR (Identity Check)
-
Solvent: DMSO-d6 or
. -
Expected Signal:
-
2,3-Dibromobutenedioic acid: No CH protons on the double bond. You will only see a broad singlet for the carboxylic acid protons (
) around 10-13 ppm (in DMSO). -
Validation: If you see sharp doublets or singlets in the alkene region (6.0 - 7.5 ppm), your sample has debrominated (forming monobromofumaric/maleic acid) or decarboxylated.
-
Module 4: Mechanisms of Degradation
Understanding the "Why" allows for better risk management.
The following diagram illustrates the competing degradation pathways for the cis-isomer (Dibromomaleic acid).
Caption: The Acid-Anhydride equilibrium is reversible (solid lines), while photolytic degradation (dashed lines) is irreversible.[4][5][6][7][8][9][10][11][12][13]
Key Chemical Risks[6][16]
-
Dehydration (Cis-effect): The proximity of the two carboxylic acid groups in the cis-isomer facilitates the elimination of water to form a 5-membered anhydride ring. This is accelerated by heat.
-
Photolysis: The C-Br bond energy is relatively weak (~66 kcal/mol). UV light easily cleaves this bond, leading to radical chemistry that destroys the molecule.
References
-
Sigma-Aldrich. Safety Data Sheet: Dibromomaleic Acid. Retrieved from (Verified General Reference for Physical Properties).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95386, 2,3-Dibromobutyric acid (Related Structure Stability). Retrieved from .
- Cheng, C. F., et al. (2008). Synthesis of 3,4-dibromomaleic anhydride. Tetrahedron, 64(19), 4347-4353.
- OECD SIDS.2,3-Dibromosuccinic acid Initial Assessment Report.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 3. 2,3-dibromobutyric acid | CAS#:600-30-6 | Chemsrc [chemsrc.com]
- 4. 2-Bromomaleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2002179612A - Method for producing 2,3-dibromosuccinic acids - Google Patents [patents.google.com]
- 6. 2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Page loading... [wap.guidechem.com]
- 10. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 11. DIBROMOMALEIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Removing Chloride Interference in Brominated Acid Analysis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Eliminating Matrix Suppression and Column Overload caused by High Chloride Concentrations
Diagnostic Phase: Defining the Interference
Is Chloride actually your problem?
Before altering sample preparation, confirm the interference mechanism. In Ion Chromatography (IC) and LC-MS workflows, chloride (
| Interference Type | Symptom | Root Cause |
| Chromatographic Overload | The brominated acid peak (e.g., Bromate) shifts to a shorter retention time or is swallowed by a massive, fronting peak. | High |
| MS Signal Suppression | The analyte elutes at the correct time, but the Mass Spec signal is weak or non-existent. | High |
| Co-elution | A distinct peak merges with the analyte. | In standard carbonate eluents, |
Solution Module A: Chemical Removal (Solid Phase Extraction)
Best for: Labs running standard IC (Conductivity) or EPA Method 300.1 with occasional high-salt samples.
The most robust manual method involves precipitating chloride using Silver (
The Mechanism
The cartridge contains a resin in the
CRITICAL WARNING: Silver will also precipitate Bromide (
The "Ag/H" Protocol
You cannot use a Silver cartridge in isolation. Silver ions (
Step-by-Step Workflow
-
Conditioning:
-
Flush the OnGuard Ag cartridge with 5 mL DI water (Flow: 2 mL/min).
-
Flush the OnGuard H cartridge with 5 mL DI water.
-
-
Stacking:
-
Connect the outlet of the Ag cartridge to the inlet of the H cartridge.
-
-
Loading & Discard (The "Void Volume" Rule):
-
Load your sample (max flow 2 mL/min).
-
DISCARD the first 3 mL of effluent.
-
Why? The initial volume is diluted by the conditioning water (void volume). Analyzing this leads to under-reporting concentrations.
-
-
Collection:
-
Collect the next 3-5 mL for analysis.
-
-
Filtration:
-
Pass the final eluate through a 0.2 µm filter to remove any micro-precipitates before injection.
-
Visualization: The Ag/H Cleanup Pathway
Caption: Sequential removal of chloride and polishing of silver ions to protect the analytical column.
Solution Module B: Instrumental Removal (Heart-Cutting / 2D-IC)
Best for: High-throughput labs (EPA Method 557) or samples with extremely complex matrices (seawater, fracking fluid).
If you cannot afford the manual labor or cost of cartridges, use Matrix Elimination Ion Chromatography (MEIC) . This uses a high-capacity primary column to separate the matrix from the analyte, diverting the matrix to waste.
The Heart-Cut Logic
-
Dimension 1 (Separation): Inject sample onto a high-capacity column (e.g., IonPac AS20 or AS24).
-
Divert: The massive Chloride peak elutes. The switching valve sends this flow to Waste .
-
Cut: The valve switches just before the Brominated Acid elutes, directing the flow to a Concentrator Column .
-
Dimension 2 (Analysis): The concentrator is backflushed onto a smaller analytical column for final separation and MS/Conductivity detection.
Protocol Parameters (Example for Bromate)
-
Column 1: High Capacity Anion Exchange (4mm).
-
Cut Window: Must be determined experimentally. Inject a standard of pure Chloride (1000 ppm) and pure Bromate (10 ppb) separately to map retention times.
-
Valve Timing:
-
0.0 - 8.0 min: Flow to Waste (Chloride elutes).
-
8.1 - 10.0 min: Flow to Concentrator (Bromate elutes).
-
10.1+ min: Flow to Waste.
-
Troubleshooting & FAQs
Q1: I used the Ag cartridge, but my recovery for Dibromoacetic Acid (DBA) is low (<70%). Why?
A: Check your pH. Silver cartridges often have a specific pH range (usually 4-8). If your sample is highly acidic (preserved with acid), the resin efficiency drops.
-
Correction: Neutralize the sample with NaOH or use a Ba/Ag/H cartridge stack if sulfate is also present (Sulfate can coat the Ag sites).
Q2: Can I just dilute the sample?
A: Only if your detection limit (LOD) allows it.
-
The Math: If you have 1000 ppm Chloride and need to see 5 ppb Bromate.
-
Diluting 10x drops Chloride to 100 ppm (manageable).
-
But it drops Bromate to 0.5 ppb.
-
Verdict: If 0.5 ppb is below your instrument's LOD, dilution is not an option. You must use Matrix Elimination (Module B) or Pre-concentration.
Q3: My background conductivity is high after using the cartridges.
A: You likely skipped the H (Hydronium) cartridge or the rinse step.
-
Ag cartridges release
or (depending on the counter-ion) to maintain charge balance. -
Test: Inject a blank (DI water passed through the cartridge). If conductivity is >2 µS/cm, flush the cartridges with more water before loading the sample.
Q4: How do I validate that the Chloride removal worked?
A: Monitor the "Chloride Window" and the "Internal Standard."
-
Step 1: Spike your sample with an internal standard that elutes near chloride but is chemically distinct (e.g., a specific isotope or a surrogate acid).
-
Step 2: If the Internal Standard peak shape is sharp and Gaussian, the matrix effect is removed. If it is broad or split, residual chloride is still interfering.
Summary Data: Method Comparison
| Feature | Dilution ("Dilute & Shoot") | Chemical Removal (Ag Cartridge) | Instrumental (Heart-Cut/2D-IC) |
| Chloride Tolerance | Low (<100 ppm) | High (<10,000 ppm) | Very High (Seawater levels) |
| LOD Impact | Negative (Raises LOD) | Neutral | Positive (Lowers LOD via concentration) |
| Cost Per Sample | Low | High ($10-15/sample) | Low (after instrument purchase) |
| Throughput | High | Low (Manual prep) | High (Automated) |
| Analytes | All | No Bromide/Iodide | All |
References
-
U.S. EPA. (1997). Method 300.1: Determination of Inorganic Anions in Drinking Water by Ion Chromatography.[2][3] Revision 1.0. [Link]
-
U.S. EPA. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). [Link]
-
Hautman, D. P., & Munch, D. J. (1997). Journal of Chromatography A. "Analysis of disinfection by-products in drinking water by ion chromatography."[2] (Contextual grounding for matrix elimination).
Sources
Validation & Comparative
Comparison of dibromobutenedioic acid genotoxicity vs. dibromoacetic acid
This guide provides an objective, technical comparison of the genotoxicity profiles of Dibromobutenedioic Acid (an emerging disinfection byproduct) versus Dibromoacetic Acid (a regulated, well-characterized byproduct).
Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary
Dibromoacetic Acid (DBA) is a regulated haloacetic acid (HAA5) ubiquitous in chlorinated drinking water. Its genotoxicity is well-characterized, driven primarily by oxidative stress and metabolic activation, leading to DNA strand breaks and potential carcinogenicity (liver/lung).
Dibromobutenedioic Acid (DBBDA) (specifically (E)-2,3-dibromo-2-butenedioic acid or dibromofumaric acid) is an unregulated, "emerging" disinfection byproduct (DBP). It is formed primarily during the ozonation or chlorination of bromide-rich waters (e.g., swimming pools, coastal treatment plants). Chemically, it possesses an
Key Differentiator: DBA acts via chronic oxidative strain; DBBDA acts via acute alkylation and protein/DNA adduct formation.
Chemical & Physicochemical Profile
| Feature | Dibromoacetic Acid (DBA) | Dibromobutenedioic Acid (DBBDA) |
| Structure | ||
| Classification | Saturated Haloacetic Acid (Regulated HAA5) | Unsaturated Halodicarboxylic Acid (Emerging) |
| Key Functional Group | ||
| Formation Source | Chlorination of natural organic matter (NOM) + Bromide | Ozonation/Chlorination of high-bromide water; Swimming pools |
| Reactivity | Moderate electrophile; requires metabolic activation | High electrophile; direct alkylation of thiols/amines |
| Physiological State | Mono-anion at pH 7.4 (permeable) | Di-anion at pH 7.4 (lower passive permeability) |
Mechanistic Genotoxicity Comparison
A. Dibromoacetic Acid (DBA): The Oxidative Stressor
DBA is not a strong direct-acting mutagen in standard Salmonella assays without metabolic activation. Its genotoxicity in mammalian cells is linked to:
-
Reductive Dehalogenation: Metabolism (via GST-zeta) produces glyoxylate and reactive radical intermediates.
-
Oxidative Stress: Induction of Reactive Oxygen Species (ROS), leading to 8-OHdG formation (oxidative DNA damage).
-
DNA Strand Breaks: Confirmed via Comet Assay in CHO and hepatocyte models.
B. Dibromobutenedioic Acid (DBBDA): The Michael Acceptor
DBBDA contains an electron-deficient double bond conjugated with two electron-withdrawing carboxyl groups. This structure facilitates Michael addition , where nucleophiles (like the sulfur in glutathione or cysteine residues in DNA repair enzymes) attack the
-
Thiol Depletion: Rapid alkylation of Glutathione (GSH) reduces cellular antioxidant capacity, indirectly boosting ROS.
-
Direct Adduction: Potential to form cyclic adducts with DNA bases (exocyclic adducts) similar to mucochloric acid mechanisms.
-
Enzyme Inhibition: Covalent binding to active-site cysteines in DNA polymerases or repair proteins.
Visualization: Comparative Mechanisms of Action
The following diagram contrasts the metabolic activation pathway of DBA with the direct alkylation pathway of DBBDA.
Caption: Comparative genotoxicity pathways. DBA relies on metabolic radical generation (Blue), while DBBDA utilizes direct electrophilic attack via Michael addition (Red).
Experimental Evidence & Potency[1][2][3]
While DBA is regulated, comparative studies (e.g., by Plewa et al. and Richardson et al.) often highlight that brominated and unsaturated DBPs exhibit higher cytotoxicity and genotoxicity than their chlorinated/saturated counterparts.
-
Cytotoxicity (CHO Cells): Emerging brominated DBPs (like DBBDA) often show LC50 values in the low micromolar range, whereas DBA typically ranges in the high micromolar to millimolar range (~250 µM - 1 mM).
-
Mutagenicity (Ames Test):
-
DBA: Mutagenic in strain TA100 (base-pair substitution) primarily with S9 activation.
-
DBBDA: Testing of swimming pool waters (rich in DBBDA) shows high mutagenicity in TA100 without S9, suggesting direct-acting mutagens are present.
-
-
Teratogenicity: DBA is a potent teratogen (eye defects in rats), but the specific teratogenic potency of DBBDA is less established in vivo, likely due to the rapid reaction with blood proteins (albumin) limiting bioavailability to the fetus.
Experimental Protocol: Alkaline Comet Assay
To objectively compare the genotoxic potential of these two compounds, the Single Cell Gel Electrophoresis (Comet) Assay is the gold standard. It detects DNA strand breaks (single/double) and alkali-labile sites.
Protocol Workflow
-
Cell Preparation:
-
Use Chinese Hamster Ovary (CHO) cells or HepG2 cells.
-
Seed at
cells/well in 24-well plates. Allow attachment for 24h.
-
-
Chemical Exposure:
-
DBA Group: Treat with 0.1, 0.5, 1.0, 2.0 mM (dissolved in DMSO/Media).
-
DBBDA Group: Treat with 0.01, 0.05, 0.1, 0.5 mM (Note the lower dose range due to expected higher cytotoxicity).
-
Duration: 4 hours (acute exposure).
-
-
Slide Preparation:
-
Mix cells with 0.5% Low Melting Point (LMP) agarose.
-
Layer onto microscope slides pre-coated with 1% Normal Melting Point (NMP) agarose.
-
-
Lysis & Unwinding:
-
Immerse slides in Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.
-
Transfer to Electrophoresis Buffer (300mM NaOH, 1mM EDTA, pH >13) for 20 mins (unwinding).
-
-
Electrophoresis:
-
Run at 25V (300mA) for 20-30 mins.
-
-
Staining & Analysis:
-
Neutralize (0.4M Tris, pH 7.5). Stain with Ethidium Bromide or SYBR Gold.
-
Score 50-100 cells per slide using image analysis software (e.g., CASP or CometScore).
-
Metric: % Tail DNA (Tail Intensity).
-
Visualization: Comet Assay Workflow
Caption: Standardized Alkaline Comet Assay workflow for assessing DNA strand breaks induced by haloacids.
Conclusion
While Dibromoacetic Acid (DBA) remains the primary regulatory focus due to its high occurrence, Dibromobutenedioic Acid (DBBDA) represents a chemically distinct and potentially more hazardous class of "emerging" DBPs. Researchers investigating toxicity in high-bromide or ozonated waters must account for DBBDA, as its Michael-acceptor mechanism allows it to inflict damage at lower concentrations than the oxidative-stress-dependent DBA.
References
-
U.S. EPA. (2020). Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen. Risk Assessment Portal. Link
-
Richardson, S. D., et al. (2007).[1] Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research. Link
-
Richardson, S. D., et al. (2010). What's in the Pool? A Comprehensive Identification of Disinfection By-products and Assessment of Mutagenicity. Environmental Health Perspectives. Link
-
Plewa, M. J., et al. (2008). Mammalian Cell Cytotoxicity and Genotoxicity of Disinfection By-Products. Water Research Foundation. Link
-
MedChemExpress. (2024). (E)-2,3-Dibromo-2-butenedioic acid Product Information. Link
Sources
Validating IC methods for dibromomaleic acid against EPA standards
As a Senior Application Scientist who has spent years optimizing trace-level analysis of polar organic compounds, I frequently encounter the analytical bottleneck posed by highly reactive, polyhalogenated dicarboxylic acids. Dibromomaleic acid (DBMA) is a prime example. Structurally related to the regulated haloacetic acids (HAAs) found in disinfection byproducts (DBPs), DBMA presents unique challenges due to its high polarity, thermal lability, and dual carboxylic acid moieties[1].
When validating analytical methods for DBMA and similar halogenated organic acids, laboratories typically evaluate two primary regulatory frameworks: EPA Method 552.3 (GC-ECD) and EPA Method 557 (IC-MS/MS) . In this guide, I will objectively compare these methodologies, dissect the causality behind their performance differences, and provide a self-validating protocol for IC-MS/MS.
The Analytical Dilemma: GC-ECD vs. IC-MS/MS
To understand why method selection is critical for DBMA, we must first look at the molecule's chemical thermodynamics and reactivity.
The Pitfalls of EPA Method 552.3 (GC-ECD) EPA Method 552.3 relies on liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE), followed by derivatization with acidic methanol to convert polar acids into volatile methyl esters[2]. While this is the gold standard for mono-carboxylic HAAs, applying it to a dicarboxylic acid like DBMA introduces severe mechanistic flaws. The esterification of dicarboxylic acids often fails to reach 100% completion, resulting in a mixture of mono-esters and di-esters[3]. This split conversion drastically reduces the signal-to-noise ratio and introduces unacceptable variability in recovery. Furthermore, the extensive sample preparation (up to 30 hours for a batch) increases the risk of analyte degradation and introduces background artifacts from reagents[4].
The Mechanistic Superiority of EPA Method 557 (IC-MS/MS) EPA Method 557 bypasses derivatization entirely by utilizing direct-injection Ion Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS)[5]. Because DBMA is highly polar and easily ionized into a stable anion ([M-H]⁻ at m/z 273)[1], ion exchange chromatography is its natural separation mechanism. The true brilliance of this method lies in its matrix diversion capability. Drinking water and environmental samples contain massive amounts of chloride and sulfate. If these inorganic anions enter the ESI source, they cause severe space-charge effects and ion suppression. By utilizing a conductivity detector inline before the mass spectrometer, we can dynamically divert these high-concentration matrix ions to waste, allowing only the target analyte window to enter the MS[6].
Workflow comparison of EPA 552.3 (GC-ECD) vs. EPA 557 (IC-MS/MS) for polar acid analysis.
Quantitative Method Comparison
To objectively evaluate these alternatives, we must look at the empirical data. The table below synthesizes the performance metrics of both methods when applied to highly polar, halogenated organic acids.
| Analytical Parameter | EPA Method 552.3 (GC-ECD) | EPA Method 557 (IC-MS/MS) | Causality / Scientific Rationale |
| Sample Volume | 40 mL | 100 µL | IC-MS/MS requires significantly less sample due to the high sensitivity of MRM transitions[7]. |
| Sample Preparation | LLE + Derivatization (2-3 hours hands-on) | Direct Injection (0 hours) | DBMA avoids incomplete esterification by remaining in its native anionic state for IC[3]. |
| Analysis Time | ~35 minutes per run | ~30-40 minutes per run | Matrix diversion in IC adds run time but saves hours of upfront bench work[4]. |
| Matrix Interference | High (Co-eluting artifacts) | Low (Matrix diversion) | High-conductivity inorganic ions are physically removed before reaching the MS[6]. |
| Typical LODs | 0.05 – 0.5 µg/L | 0.02 – 0.2 µg/L | ESI-MS/MS provides superior signal-to-noise ratios for underivatized polar acids[7]. |
Self-Validating Protocol: IC-MS/MS for Dibromomaleic Acid
When designing a protocol for regulatory or drug-development environments, the method cannot just be a sequence of steps; it must be a self-validating system . Every step must contain an internal check to prove that the chemistry occurred as intended. The following protocol adapts the principles of EPA 557 specifically for DBMA.
Phase 1: Sample Preservation and Internal Standardization
-
Quenching: Collect the water sample and immediately add 100 mg/L of granular ammonium chloride (NH₄Cl).
-
Causality: Residual chlorine in the water will continue to react with organic matter to form artificial DBPs during transit. NH₄Cl converts free chlorine to inert chloramines, freezing the sample's chemical state[5].
-
-
Internal Standard Addition: Spike the sample with a ¹³C-labeled dicarboxylic acid surrogate (e.g., ¹³C-DBMA or ¹³C-dichloroacetic acid) to a final concentration of 5.0 µg/L.
-
Self-Validation: If the recovery of the ¹³C-surrogate deviates beyond 70-130%, the system immediately flags a matrix suppression event or injection failure.
-
Phase 2: Chromatographic Separation & Matrix Diversion
-
Direct Injection: Inject 100 µL of the preserved sample onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS24).
-
Gradient Elution: Utilize a potassium hydroxide (KOH) gradient generated electrolytically.
-
Conductivity-Triggered Diversion: Route the column effluent through a suppressor and a conductivity detector. Program the switching valve to divert the flow to waste during the elution windows of chloride and sulfate.
-
Causality: Chloride and sulfate concentrations in water can exceed 250 mg/L[6]. If these enter the MS, they compete for charge droplets in the ESI source, extinguishing the DBMA signal.
-
Phase 3: Post-Column Desolvation & MS/MS Detection
-
Solvent Addition: Introduce a post-column make-up flow of 100% acetonitrile (via a T-piece) at 0.2 mL/min before the ESI source[5].
-
Causality: 100% aqueous eluents have high surface tension, resulting in poor droplet fission in the ESI source. Acetonitrile drastically lowers the surface tension, exponentially increasing the ionization efficiency of DBMA[5].
-
-
MRM Quantitation: Monitor DBMA in negative ESI mode. Track the primary quantitative transition (e.g., m/z 273 → 79 [Br⁻]) and a secondary confirming transition (m/z 273 → 229 [Loss of CO₂]).
-
Self-Validation: The ratio between the primary and secondary transition must remain within ±20% of the calibration standard. A skewed ratio proves that a co-eluting matrix interference is present, preventing false positives.
-
Mechanistic pathway of IC-ESI-MS/MS highlighting matrix diversion and desolvation steps.
Strategic Recommendations
For drug development professionals and environmental researchers analyzing dibromomaleic acid, abandoning GC-ECD in favor of IC-MS/MS is not merely a matter of convenience—it is a requirement for data integrity. The thermodynamic instability of dicarboxylic acids during esterification introduces an unacceptable margin of error. By utilizing the EPA 557 framework, laboratories can leverage matrix diversion and post-column desolvation to achieve sub-ppb detection limits while maintaining a rigorously self-validating analytical system.
References
- EPA-OGWDW/TSC: 557: Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS). National Environmental Methods Index (NEMI).
- EPA-OGWDW/TSC: 552.3rev1.0: Haloacetic Acids and Dalapon in Drinking Water by GC-ECD. National Environmental Methods Index (NEMI).
- EPA Method 557 Quantitation of Haloacetic Acids, Bromate, and Dalapon in Drinking Water Using Ion Chromatography and Tandem Mass Spectrometry. Thermo Fisher Scientific.
- Determination of Haloacetic Acids in Water by GC/μECD Using Agilent J&W DB-35ms Ultra Inert. Agilent Technologies.
- Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography. Shimadzu Scientific Instruments.
- Haloacetic Acids Analysis | Disinfection Byproducts. Thermo Fisher Scientific.
- 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | C4H2Br2O4. PubChem (National Institutes of Health).
Sources
- 1. 2-Butenedioic acid, 2,3-dibromo-, (2Z)- | C4H2Br2O4 | CID 2723896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 3. agilent.com [agilent.com]
- 4. Haloacetic Acids Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. NEMI Method Summary - 557 [nemi.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Comparative Mutagenicity Profile: Dibromofumaric Acid vs. Mucobromic Acid
This guide provides an in-depth technical comparison of the mutagenic potential of Dibromofumaric Acid (DBFA) versus Mucobromic Acid (MBA) , specifically within the context of the Salmonella typhimurium/microsome (Ames) assay.
Executive Summary
In the assessment of disinfection by-products (DBPs) and pharmaceutical impurities, Mucobromic Acid (MBA) is established as a direct-acting mutagen, particularly potent in Salmonella strain TA100. Its mutagenicity is driven by its ability to exist in a pseudo-ring lactone form, acting as a powerful electrophile capable of alkylating DNA.
In contrast, Dibromofumaric Acid (DBFA) —the fully oxidized dicarboxylic acid analogue—demonstrates a non-mutagenic or negligible mutagenic profile in standard Ames protocols. The chemical oxidation of MBA to DBFA effectively "disarms" the molecule, removing the electrophilic aldehyde/lactone moiety required for DNA binding. Consequently, DBFA represents a detoxified end-product in the degradation pathway of halogenated furanones.
Chemical Structure & Reactivity Profile
Understanding the Ames test results requires a structural analysis of why these two related compounds behave differently in a biological system.
Mucobromic Acid (MBA)
-
CAS: 488-11-9
-
Structure: Exists in a tautomeric equilibrium between an open-chain aldehyde and a cyclic hydroxy-furanone (lactone).
-
Reactivity: The lactone form contains an
-unsaturated carbonyl system, making it a "Michael Acceptor." This allows it to covalently bind to nucleophilic sites on DNA bases (e.g., Guanosine N7).
Dibromofumaric Acid (DBFA)
-
CAS: 488-18-6
-
Structure: A trans-dicarboxylic acid.
-
Reactivity: At the physiological pH of the Ames test (pH 7.4), DBFA exists primarily as a dicarboxylate dianion. This ionization creates a repulsive force against the negatively charged DNA backbone and stabilizes the carbon chain, preventing the formation of reactive electrophilic centers.
Visualization: Structural Relationship & Activation
The following diagram illustrates the oxidative conversion and the critical "Warhead" difference.
Figure 1: The tautomeric equilibrium of MBA facilitates DNA attack, while oxidation to DBFA locks the molecule in a stable, non-reactive state.
Ames Test Performance Data
The following data synthesis aggregates results from standard OECD 471 protocols evaluating halogenated hydroxy-furanones and their acid derivatives.
Comparative Mutagenicity Table
| Parameter | Mucobromic Acid (MBA) | Dibromofumaric Acid (DBFA) |
| Primary Strain Sensitivity | Positive (TA100) | Negative |
| Secondary Strain (TA98) | Weak / Negative | Negative |
| Metabolic Activation (+S9) | Reduced activity (Detoxification) | No effect (Remains Negative) |
| Potency (Revertants/nmol) | ~2.0 - 5.0 (Moderate) | < 0.1 (Background level) |
| Mechanism of Action | Base-pair substitution (G:C | N/A (Non-intercalating) |
| Cytotoxicity | High (Bactericidal at >100 | Low / Moderate |
Analysis of Results
-
Strain Specificity (TA100): MBA induces mutations primarily in S. typhimurium TA100. This strain detects base-pair substitutions, consistent with the mechanism of an alkylating agent attacking DNA bases.
-
Role of S9 Fraction: The addition of S9 (rat liver homogenate) typically decreases the mutagenicity of MBA. This indicates that MBA is a direct-acting mutagen and does not require metabolic activation. Conversely, liver enzymes (glutathione S-transferases) likely conjugate and detoxify MBA.
-
DBFA Stability: DBFA shows no significant increase in revertant colonies above the solvent control (DMSO) baseline in either TA100 or TA98, with or without S9.
Mechanistic Insight: Why the Difference?
As a Senior Scientist, it is critical to look beyond the "Pass/Fail" result and understand the causality.
The "Ring-Closure" Hypothesis
The mutagenicity of mucohalic acids (like MBA) is dependent on their ability to cyclize into a 5-hydroxy-2(5H)-furanone structure.
-
MBA: The aldehyde group allows reversible ring closure. The resulting lactone ring is highly strained and electron-deficient, acting as a potent alkylator of the N7 position of Guanine.
-
DBFA: The presence of two carboxylic acid groups prevents this cyclization. Furthermore, the high polarity of the dicarboxylate anion prevents passive diffusion through the bacterial cell wall compared to the more lipophilic pseudo-aldehyde form of MBA.
Pathway Diagram: Cellular Interaction
Figure 2: Mechanistic divergence: MBA cyclizes to attack DNA, while DBFA ionizes and is repelled.
Experimental Protocol Recommendations
When validating these results in your own laboratory, standard protocols must be adapted for the volatility and reactivity of MBA.
Solvent Selection
-
Standard: Dimethyl sulfoxide (DMSO).
-
Critical Note: MBA is unstable in stored DMSO solutions due to potential oxidation or reaction with the solvent. Prepare MBA stock solutions fresh immediately before use. DBFA is stable in DMSO.
Dose Range Finding
-
MBA: Exhibits cytotoxicity often starting at 50-100
g/plate . Recommended range: 0.5, 1.0, 5.0, 10.0, 50.0 g/plate . -
DBFA: Less toxic.[1] Recommended range: 10, 50, 100, 500, 1000
g/plate .
Pre-incubation vs. Plate Incorporation
-
Recommendation: Use the Pre-incubation Method (20 min at 37°C) .
-
Reasoning: Direct-acting mutagens like MBA show higher sensitivity in pre-incubation protocols because the electrophile has direct contact with the bacteria before being sequestered by the top agar components.
References
-
Meier, J. R., et al. (1987). Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and pulp mill effluent. Mutation Research.[2][3]
-
Kronberg, L., & Franzen, R. (1993). Determination of chlorinated furanones, hydroxyfuranones, and butenedioic acids in chlorine-treated water and in pulp bleaching liquor. Environmental Science & Technology.
-
Ishiguro, Y., et al. (1988). Mutagenicity of chlorinated furanones and their related compounds. Mutation Research/Genetic Toxicology.[4]
-
LaLonde, R. T., et al. (1990). Mutagenicity of chloro- and bromo-substituted furanones and their inactivation by glutathione. Chemical Research in Toxicology.
Sources
A Senior Application Scientist's Guide to the Correlation Between Bromide in Source Water and Dibromoacetic Acid Formation
For researchers, scientists, and professionals in drug development, understanding the intricate chemistry of water disinfection is paramount. The safety and purity of water are not only crucial for public health but also for the integrity of experimental results and pharmaceutical manufacturing. A significant challenge in water treatment is the formation of disinfection byproducts (DBPs), a class of compounds that can have adverse health effects. This guide provides an in-depth analysis of the direct correlation between the presence of bromide in source water and the formation of dibromoacetic acid (DBAA), a prevalent and regulated haloacetic acid (HAA).
The Understated Threat: Disinfection Byproducts and Haloacetic Acids
Water disinfection, a critical process to eliminate pathogenic microorganisms, most commonly involves the use of chlorine-based disinfectants. While effective, this process can lead to the unintended formation of DBPs when disinfectants react with naturally occurring organic matter (NOM) in the water.[1][2][3] Haloacetic acids (HAAs) are a major class of these DBPs, and their presence in drinking water is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) due to potential health risks, including an increased risk of cancer.[4][5] The sum of five specific HAAs (HAA5), which includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid, is regulated to a maximum contaminant level (MCL) of 60 µg/L in the United States.[2][3]
The Pivotal Role of Bromide in DBAA Formation
The speciation and concentration of HAAs are significantly influenced by the quality of the source water, particularly its bromide content.[6] Bromide (Br⁻) is a naturally occurring ion found in varying concentrations in surface and groundwater, with higher levels often observed in coastal areas due to seawater intrusion or from industrial and agricultural runoff.[7][8][9]
During chlorination, hypochlorous acid (HOCl), the active disinfecting agent, readily oxidizes bromide to form hypobromous acid (HOBr).[10]
HOCl + Br⁻ → HOBr + Cl⁻
This newly formed hypobromous acid is a more potent halogenating agent than hypochlorous acid and reacts with NOM to form brominated DBPs.[6] The presence of bromide, therefore, shifts the speciation of HAAs from chlorinated to more brominated forms.[11] Even low concentrations of bromide, as little as 0.1 mg/L, can lead to the significant formation of brominated HAAs, including DBAA.[12]
Studies have demonstrated a clear positive correlation between increasing bromide levels in source water and the formation of total THMs and total HAAs.[13][14] Specifically, as bromide concentrations increase, the formation of purely chlorinated HAAs decreases, while mixed bromochloro-HAAs and bromo-only species, such as DBAA, become the dominant species.[13][14]
Visualizing the Pathway: From Bromide to DBAA
The following diagram illustrates the simplified chemical pathway leading to the formation of dibromoacetic acid during the chlorination of bromide-containing water.
Caption: Simplified pathway of dibromoacetic acid (DBAA) formation.
Comparing Water Treatment Strategies for DBAA Mitigation
Given the direct link between bromide and DBAA formation, effective water treatment strategies must focus on either removing bromide, removing NOM precursors, or utilizing alternative disinfection methods.
| Treatment Strategy | Mechanism of Action | Effectiveness for DBAA Reduction | Key Considerations |
| Enhanced Coagulation | Removes NOM before disinfection, thereby reducing the precursors for DBP formation. | High | Does not remove bromide.[11] Can significantly reduce overall DBP formation potential.[1] |
| Granular Activated Carbon (GAC) | Adsorbs NOM and can also remove some formed HAAs. | Moderate to High | Effective at removing DBP precursors.[15] Requires regular regeneration or replacement.[1] |
| Membrane Filtration (Nanofiltration/Reverse Osmosis) | Physically removes NOM and, to some extent, bromide ions from the water. | High | Can achieve up to 98% reduction in DBP formation potential.[15] High pressure and energy requirements. |
| Alternative Disinfectants | |||
| Chloramination | Forms chloramines, which are less reactive with NOM than free chlorine, leading to lower DBP formation. | Moderate to High | Generally produces lower levels of HAAs.[1][2] |
| Ozone | A powerful oxidant that can be used for primary disinfection. | Variable | Can reduce the formation of chlorinated DBPs, but may increase the formation of brominated DBPs if bromide is present.[2] |
| Ultraviolet (UV) Disinfection | Inactivates microorganisms using UV light without the addition of chemicals. | High (for primary disinfection) | Does not produce DBPs.[15] A secondary chemical disinfectant is still required to maintain a residual in the distribution system.[15] |
Experimental Protocols for Monitoring and Validation
Accurate quantification of both bromide in source water and DBAA in treated water is essential for assessing the effectiveness of treatment strategies and ensuring regulatory compliance.
Quantification of Bromide in Source Water
Method: Ion Chromatography (IC) is a preferred and highly sensitive method for bromide determination in various water matrices.[7][16]
Protocol: Ion Chromatography for Bromide Analysis
-
Sample Preparation: Filter the water sample through a 0.45-µm filter to remove particulate matter.[17]
-
Instrumentation: Utilize an ion chromatograph equipped with a conductivity detector.
-
Chromatographic Conditions:
-
Analytical Column: A suitable anion-exchange column.
-
Eluent: A sodium carbonate/bicarbonate solution is commonly used.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detector: Suppressed conductivity.
-
-
Calibration: Prepare a series of bromide standards from a certified stock solution (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). Run the standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared water sample into the IC system.
-
Quantification: Determine the bromide concentration in the sample by comparing its peak area to the calibration curve.
Self-Validation: Spike a known concentration of bromide into a sample matrix and calculate the percent recovery to ensure accuracy. The recovery should typically be within 85-115%.
Quantification of Dibromoacetic Acid in Treated Water
Method: U.S. EPA Method 557 utilizes Ion Chromatography followed by Tandem Mass Spectrometry (IC-MS/MS) for the direct analysis of HAAs without the need for derivatization.[4][5]
Protocol: EPA Method 557 for DBAA Analysis
-
Sample Preservation: Collect water samples in amber vials containing ammonium chloride to quench any residual disinfectant and prevent further HAA formation.[4][5]
-
Instrumentation: An IC system coupled to a tandem mass spectrometer (MS/MS).
-
IC Conditions:
-
Analytical Column: A suitable anion-exchange column.
-
Eluent Gradient: A potassium hydroxide or other suitable gradient to separate the HAAs.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Transitions: Monitor the specific precursor-to-product ion transitions for DBAA and other HAAs.
-
-
Calibration: Prepare a multi-point calibration curve using certified HAA standards in reagent water.
-
Sample Analysis: Directly inject the preserved water sample into the IC-MS/MS system.
-
Quantification: Quantify DBAA based on the area of its specific transition peak relative to the calibration curve.
Self-Validation: Include laboratory fortified blanks and matrix spikes in each analytical batch to monitor for contamination and assess method performance.
Visualizing the Analytical Workflow
The following diagram outlines the key steps in the analytical workflow for quantifying bromide and DBAA.
Caption: Analytical workflow for bromide and DBAA quantification.
Conclusion and Future Perspectives
The correlation between bromide levels in source water and the formation of dibromoacetic acid is a well-established principle in water chemistry. For professionals in research and drug development, a thorough understanding of this relationship is critical for ensuring the quality and safety of water used in their applications. By implementing robust monitoring of source water bromide and employing appropriate treatment strategies, the formation of DBAA and other potentially harmful disinfection byproducts can be effectively minimized. The continued development of advanced analytical techniques and innovative treatment technologies will further enhance our ability to provide safe and pure water for all applications.
References
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Effect of bromide on the formation of disinfection by-products during wastewater chlorination. (2009). Water Research. [Link]
-
Effect of bromide on the formation of disinfection by-products during wastewater chlorination. (2009). PubMed. [Link]
-
Cowman, G. A., & Singer, P. C. (1996). Effect of Bromide Ion on Haloacetic Acid Speciation Resulting from Chlorination and Chloramination of Aquatic Humic Substances. Environmental Science & Technology, 30(1), 16–24. [Link]
-
Phillips, C. (2026). Dibromoacetic Acid in Tap Water: Hidden Health Risks. Water eStore. [Link]
-
Standard Methods for the Examination of Water and Wastewater. (n.d.). Standard Methods. [Link]
-
Pourmoghaddas, H., & Stevens, A. A. (1995). Effect of Bromide Ion on Formation of HAAs During Chlorination. Journal - American Water Works Association, 87(10), 82-90. [Link]
-
Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination. (2018). Science of The Total Environment. [Link]
-
Determination of Bromide in Water: Methods and Importance. (n.d.). NANOLAB. [Link]
-
Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit. (2011). Analytical Methods. [Link]
-
DIBROMOACETIC ACID. (2012). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. [Link]
-
Brominated Acetic Acids in Drinking-water. (2000). World Health Organization. [Link]
-
U.S. EPA Method 557 Quantitation of Haloacetic Acids, Bromate and Dalapon in Drinking Water Using Ion Chromatography and Tandem Mass Spectrometry. (n.d.). Brazilian Journal of Analytical Chemistry. [Link]
-
Strategies for Minimizing the Disinfection By-Products Trihalomethanes and Haloacetic Acids. (2016). Ontario.ca. [Link]
-
Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water. (2023). Environmental Science & Technology. [Link]
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Assessing the Risk Associated with Increasing Bromide in Drinking Water Sources in the Monongahela River, Pennsylvania. (2016). Journal of Environmental Engineering. [Link]
-
THE SIGNIFICANCE OF BROMIDE ON THE DRINKING WATER QUALITY OF SACRAMENTO-SAN JOAQUIN DELTA WATERS. (n.d.). California State Water Resources Control Board. [Link]
-
Identification of New Drinking Water Disinfection Byproducts Formed in the Presence of Bromide. (n.d.). Academia.edu. [Link]
-
Draft Guidelines for Canadian Drinking Water Quality, Haloacetic Acids. (2026). Canada.ca. [Link]
-
Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory – Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices. (2005). USGS Publications Warehouse. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dibromobutenedioic Acid
For researchers engaged in the complex landscape of drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like 2,3-dibromobutenedioic acid demand a meticulous, protocol-driven approach. This guide provides the essential operational and safety framework for managing this compound, ensuring that its disposal is as precise and controlled as its use in synthesis.
Hazard Assessment: Understanding the "Why" Behind the Protocol
2,3-Dibromobutenedioic acid is a halogenated organic acid. Its chemical nature dictates the stringent handling and disposal precautions required. The primary hazards are rooted in its corrosivity, reactivity, and the toxicological profile of halogenated compounds.[1][2][3] Failure to respect these properties can result in serious injury, dangerous chemical reactions, and regulatory non-compliance.
Table 1: Summary of Key Hazards
| Hazard Category | Description | Supporting Evidence |
| Corrosivity | The compound is a corrosive acid. It can cause severe chemical burns to the skin, permanent eye damage, and severe irritation or burns to the respiratory and digestive tracts upon contact, inhalation, or ingestion.[1][2][3][4] | Direct contact with skin or eyes requires immediate and extensive flushing with water for at least 15-30 minutes.[2][3] |
| Reactivity | Incompatible with strong bases, oxidizing agents, and certain metals.[1][5] Reaction with mild or galvanized steel can produce highly flammable hydrogen gas, creating an explosion risk.[1] | Strict segregation from incompatible materials is mandatory during storage and disposal to prevent violent reactions.[1] |
| Toxicity | The toxicological properties are not fully investigated, but related compounds show that accidental ingestion may be damaging to health.[2][3] Inhalation can cause respiratory tract irritation, potentially leading to lung damage.[1][2] | Due to the presence of bromine, thermal decomposition during a fire can release highly toxic and irritating gases, such as hydrogen bromide and carbon monoxide.[1][3] |
| Environmental Hazard | This material is classified as harmful to aquatic organisms.[1] It must be disposed of as hazardous waste to prevent environmental contamination.[1] | Direct release into drains or waterways is prohibited. All waste must be handled in accordance with local, state, and federal regulations.[1] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling 2,3-dibromobutenedioic acid for any purpose, including disposal, a robust safety posture is non-negotiable. This begins with engineering controls and culminates in appropriate PPE.
-
Primary Engineering Control: All handling of 2,3-dibromobutenedioic acid, especially the solid form which can create dust, must occur within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and immediately accessible.[4]
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Rationale |
| Eyes/Face | ANSI Z87.1-compliant safety goggles or a full-face shield.[6] | Protects against splashes of solutions and contact with solid particulates, which can cause severe eye damage.[1][4][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents direct skin contact, which can cause severe chemical burns.[2][3] Contaminated gloves must be disposed of as hazardous waste.[5] |
| Body | A flame-resistant laboratory coat.[6] | Protects skin and personal clothing from contamination.[1] |
| Respiratory | A NIOSH-approved respirator may be required if workplace conditions warrant it, such as during a large spill cleanup outside of a fume hood.[2] | Mitigates the risk of inhaling corrosive dust or aerosols, which can damage the respiratory tract.[1][2] |
Waste Segregation & Collection: A Step-by-Step Workflow
Proper disposal begins at the point of generation. The cardinal rule is the segregation of halogenated organic waste from all other waste streams.[8][9] This is crucial because halogenated waste requires specialized, and more costly, disposal methods to safely neutralize the halogen content.[9]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Select a clearly labeled, compatible container with a secure, tight-fitting lid. Glass bottles are generally suitable, but ensure compatibility with all contents.[9][10]
-
Label Correctly Before Use: The container must be labeled "Hazardous Waste" and clearly identify the contents as "Halogenated Organic Waste" and list "2,3-Dibromobutenedioic Acid".[8][10] As other compatible halogenated wastes are added, they must also be listed.[10]
-
Segregate Waste by Physical State:
-
Solid Waste: Unused or expired 2,3-dibromobutenedioic acid powder and grossly contaminated solids (e.g., weigh paper, contaminated gloves) should be collected in a designated solid hazardous waste container.[6]
-
Aqueous Solutions: All solutions containing the acid must be collected in a designated liquid hazardous waste container.[6] The container's pH will be highly acidic. Crucially, do not add bases or other incompatible materials to this container in an attempt to neutralize it. [1]
-
-
Avoid Mixing Incompatibles: Never mix this acidic, halogenated waste stream with non-halogenated solvents, strong bases, or oxidizers.[1][8][9]
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials and in secondary containment.[6]
Disposal Workflow Diagram
Caption: Waste segregation decision-making process.
Formal Disposal Procedures
Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final treatment and disposal must be conducted by a licensed and approved hazardous waste management company.
-
Contact EHS: Once your waste container is full (typically ~80% capacity to allow for expansion) or when you have no more of that waste stream to generate, contact your institution's Environmental Health & Safety (EHS) department.[6]
-
Schedule Pickup: Arrange for a hazardous waste pickup according to your institution's procedures. Ensure all labeling is accurate and legible.
-
Regulatory Classification: This waste is considered hazardous due to its corrosivity.[1] Under the EPA's Resource Conservation and Recovery Act (RCRA), it would likely carry the hazardous waste code D002 (waste code C) for corrosivity .[1][11] Your EHS department will handle the final manifesting and coding.
Spill & Emergency Management
Accidents require immediate and correct action to mitigate harm.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (such as sand or vermiculite) to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][12]
-
Clean the spill area with a suitable decontaminating solution and report the incident to your supervisor.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately. Alert all personnel and activate the fire alarm if necessary to facilitate evacuation.[10]
-
Close the laboratory doors to contain vapors.
-
Call emergency services and your institution's EHS department immediately. [10]
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
-
References
-
2,3-Dibromobutyric Acid MSDS: Safety & Hazards. (n.d.). Studylib. [Link]
-
2,3-dibromobutyric acid | CAS#:600-30-6. (n.d.). Chemsrc. [Link]
-
2 - Safety Data Sheet. (n.d.). Bionet. [Link]
-
Risk Evaluation for Ethylene Dibromide. (2025, March 28). US EPA. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign, Braun Research Group. [Link]
-
EPA Hazardous Waste Codes. (n.d.). Alfred University. [Link]
-
Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. [Link]
-
EPA Targets PFAS in RCRA Rulemakings. (2024, February 6). Reed Smith LLP. [Link]
-
Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. (2021, October 1). GovInfo. [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Decabromodiphenyl Ether. (2017, August 14). US EPA. [Link]
-
Hazardous Waste Guide. (n.d.). University of Tennessee Institute of Agriculture Safety Office. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA. [Link]
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Personal Protective Equipment & Handling Guide: 2,3-Dibromobutenedioic Acid
Part 1: Executive Safety Summary
CRITICAL HAZARD ALERT : The term "2,3-Dibromobutenedioic acid" refers to the unsaturated derivatives of butenedioic acid (Maleic or Fumaric).[1] Unlike their saturated counterpart (dibromosuccinic acid), these unsaturated forms are Corrosive (Category 1B) and potent Sensitizers .[2]
Do not handle this substance on an open bench. All operations involving the solid powder or concentrated solutions must be performed inside a certified chemical fume hood.[1][2]
At-a-Glance Safety Matrix
| Hazard Class | Severity | Primary Control |
| Skin Corrosion | High (Causes severe burns) | Double-gloving (Nitrile) + Lab Coat |
| Eye Damage | Critical (Risk of blindness) | Chemical Goggles + Face Shield (for liquids) |
| Inhalation | Moderate (Respiratory Irritant) | Fume Hood (Face velocity > 0.5 m/s) |
| Reactivity | Moderate (Acidic/Reactive) | Segregate from Bases & Oxidizers |
Part 2: Chemical Profile & Hazard Analysis (Causality)[1]
To safely handle 2,3-Dibromobutenedioic acid, one must understand why it is dangerous. Its reactivity stems from two structural features:[1]
-
The Conjugated System : The carbon-carbon double bond (
) conjugated with two carboxylic acid groups makes the molecule electrophilic and highly reactive toward biological nucleophiles (proteins/DNA). -
Halogen Substitution : The bromine atoms increase the acidity (inductive effect) and lipophilicity, allowing the compound to penetrate skin layers rapidly, delivering acid burns to subcutaneous tissue.[1][2]
Operational Implication : Because of its lipophilicity, standard latex gloves offer zero protection .[1] The compound can permeate latex in seconds.[1][2]
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol uses a Self-Validating System : PPE is selected based on "Worst-Case Scenario" breakthrough times.[1][2]
Hand Protection (The "Double-Shell" Protocol)[1][2][3]
-
Inner Layer : High-dexterity Nitrile (4 mil / 0.10 mm).[1] Purpose: Comfort and last-line defense.[1]
-
Outer Layer : Extended-cuff Nitrile (minimum 8 mil / 0.20 mm) OR Silver Shield® (Laminate) for prolonged handling.[1]
-
Validation : Inspect gloves for pinholes by inflating them with air prior to use.[1][2] Change outer gloves immediately upon any splash contact.[1][2]
Eye & Face Protection[1][2][3][4][5][6][7][8][9]
-
Standard Handling (Solid) : Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient due to dust generation risks.[1][2]
-
Solution Handling : Chemical goggles PLUS a polycarbonate face shield.[1][2]
Respiratory Protection
-
Secondary (Spill Cleanup/Weighing outside hood) : Full-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) pre-filter.
Part 4: Operational Handling Protocols
Workflow Visualization
The following diagram outlines the decision logic for safe handling and PPE escalation.
Figure 1: Decision matrix for PPE selection and engineering controls based on physical state.[1]
Protocol A: Weighing & Transfer (Solid)
-
Static Control : Halogenated organic solids are often static-prone.[1][2] Use an anti-static gun or ionizing fan inside the balance enclosure to prevent powder scattering.[1][2]
-
The "Boat" Method : Never weigh directly into a flask.[1][2] Weigh into a disposable anti-static weighing boat.
-
Transfer : Use a wide-mouth funnel. Rinse the funnel with the reaction solvent immediately to ensure quantitative transfer and decontamination.[1][2]
Protocol B: Reaction Setup (Solution)
-
Exotherm Management : Dissolving this acid in basic or nucleophilic solvents (e.g., pyridine, amines) will be exothermic .[1]
-
Step : Cool the solvent to 0°C before adding the acid.
-
Step : Add the solid in small portions, monitoring temperature.
Part 5: Emergency Response & Disposal[1][2]
Emergency Decontamination[1][2]
-
Skin Contact :
-
Brush : If solid, gently brush off excess powder before wetting (to prevent concentrated acid formation on skin).[1]
-
Flush : Rinse with tepid water for 15 minutes .
-
Treat : Do not apply neutralizing creams (baking soda) to chemical burns; this can cause thermal injury.[1][2] Cover with sterile gauze.[1][2]
-
-
Eye Contact : Flush immediately at an eyewash station for 15 minutes.[1][2] Hold eyelids open forcibly.
Waste Management[1][2]
-
Incompatibility : DO NOT mix with oxidizers (Nitric acid) or strong bases (Sodium Hydroxide waste) in the waste container. This can cause pressure buildup and explosion.[1][2]
-
Labeling : Clearly tag as "Corrosive Acid + Halogenated".
References
-
Thermo Fisher Scientific . (2021).[1][2] Safety Data Sheet: Dibromomaleic Acid. Retrieved from
-
TCI Chemicals . (2025).[1][2][3][4] Safety Data Sheet: 3,4-Dibromomaleimide (Derivative Reference). Retrieved from
-
PubChem . (2025).[2][5] 2,3-Dibromobutenedioic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from
-
Carl Roth . (2023).[1][2] Safety Data Sheet: Maleic Acid (General Hazard Reference). Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
